Methyl 2-(2,4-dihydroxyphenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXHUOFRDFPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070667 | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-42-6 | |
| Record name | (2,4-Hydroxyphenyl)acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.131 | |
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Foundational & Exploratory
Synthesis of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally found in the seeds of Nigella damascena.[1] This compound and its parent acid, 2,4-dihydroxyphenylacetic acid, are of interest to researchers in various fields, including natural product chemistry and drug discovery, due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and relevant data. The synthesis involves a multi-step process starting from commercially available precursors to first produce 2,4-dihydroxyphenylacetic acid, which is then esterified to yield the final product.
I. Synthesis of 2,4-dihydroxyphenylacetic Acid
The synthesis of the precursor acid, 2,4-dihydroxyphenylacetic acid, can be achieved through a multi-step route starting from m-bromophenol and glyoxylic acid. This process involves a condensation reaction, followed by reduction and a bromine hydroxylation reaction. A patented method provides specific details for this synthesis.[2]
Logical Workflow for the Synthesis of 2,4-dihydroxyphenylacetic Acid
References
Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester with documented phytotoxic properties. This technical guide provides an in-depth overview of its primary natural source, a detailed, generalized protocol for its isolation, and an exploration of its potential biological activities. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on structured data presentation and methodological detail.
Natural Source
The primary documented natural source of this compound is the seeds of Nigella damascena L., commonly known as love-in-a-mist, a flowering plant belonging to the family Ranunculaceae.[1][2] This compound is one of several phenolic derivatives that have been isolated from this plant species.[3] While other phytochemicals such as alkaloids, flavonoids, and terpenoids are also present in Nigella species, this compound is a notable constituent of N. damascena.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the table below. This data is critical for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1][4] |
| Molecular Weight | 182.17 g/mol | [4] |
| CAS Number | 67828-42-6 | [4] |
| Appearance | Off-white to gray solid | [4] |
| Purity (HPLC) | ≥ 98.08% | [4] |
| ¹H NMR Spectrum | Consistent with structure | [4] |
| Mass Spectrometry (MS) | Consistent with structure | [4] |
Experimental Protocols: Isolation and Purification
While the seminal paper by Fico et al. outlines the isolation of this compound from Nigella damascena seeds, a detailed, universally applicable protocol for the extraction of phenolic esters from plant material is presented below. This methodology is based on standard phytochemistry laboratory practices.
General Extraction and Fractionation Workflow
Detailed Methodology
-
Plant Material Preparation:
-
Obtain dried seeds of Nigella damascena.
-
Grind the seeds into a fine powder using a laboratory mill.
-
-
Extraction:
-
Macerate the powdered seeds in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in a mixture of distilled water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.
-
Separate the aqueous layer and subsequently partition it with a solvent of intermediate polarity, such as ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched with phenolic compounds, and concentrate it in vacuo.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Final Purification and Characterization:
-
Subject the pooled fractions to further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC).
-
Obtain the purified this compound and confirm its identity and purity using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Activity and Potential Signaling Pathways
This compound is reported to have selective phytotoxic effects. While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, studies on structurally similar compounds, such as Methyl 4-hydroxyphenylacetate, suggest a potential mechanism of action involving the disruption of key physiological processes in plants.
Hypothetical Phytotoxic Mechanism
The phytotoxicity may be attributed to a multi-faceted attack on plant cellular functions, primarily targeting photosynthesis and hormonal balance. The proposed mechanism involves:
-
Inhibition of Photosynthesis: The compound may interfere with the photosynthetic electron transport chain or damage chloroplast integrity, leading to a reduction in CO₂ assimilation.
-
Induction of Oxidative Stress: Interference with photosynthesis can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.
-
Disruption of Stomatal Function: The compound may induce stomatal closure, reducing transpiration and gas exchange, further impairing photosynthesis.
-
Hormonal Imbalance: It could potentially alter the levels of key phytohormones, such as abscisic acid (ABA), auxins (e.g., IAA), and gibberellins (B7789140) (GA), leading to a collapse of metabolic regulation.
Proposed Signaling Pathway Diagram
Conclusion and Future Directions
This compound, isolated from the seeds of Nigella damascena, represents an interesting natural product with potential applications, particularly in the development of bio-herbicides. This guide provides a foundational understanding of its natural origin and a framework for its isolation and purification. Further research is warranted to elucidate the precise molecular targets and signaling pathways underlying its phytotoxic activity. Such studies will be invaluable for a comprehensive assessment of its potential in agricultural and biotechnological applications. Elucidating its specific mechanism of action could also open avenues for its investigation in other biological systems.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate, with the CAS number 67828-42-6, is a phenolic ester that has garnered interest due to its biological activities, including selective phytotoxic effects.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established scientific principles. While experimental data for some properties of this specific compound are limited, this guide consolidates known information and provides context through related compounds and general experimental methodologies.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 2,4-dihydroxyphenylacetate |
| CAS Number | 67828-42-6 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.18 g/mol |
| Chemical Structure | ![]() |
Physical Properties
General Properties
| Property | Value | Source |
| Appearance | Off-white to gray solid | MedChemExpress |
Melting and Boiling Points
Experimental determination of the melting and boiling points for this compound has not been widely reported. A safety data sheet for the compound explicitly states "no data available" for these properties.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not available | Data not available |
| 2,4-Dihydroxyphenylacetic acid (parent acid) | 148-151 | Data not available |
Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 36.44 mg/mL | MedChemExpress | |
| Water | Data not available | ||
| Methanol (B129727) | Data not available | ||
| Ethanol | Data not available |
pKa
The acid dissociation constant (pKa) for this compound has not been experimentally determined. The pKa values for the parent acid, 2,4-dihydroxyphenylacetic acid, are provided below as a reference for the acidity of the phenolic hydroxyl groups.
| Compound | pKa1 | pKa2 |
| 2,4-Dihydroxyphenylacetic acid | ~4.5 (carboxylic acid) | ~8.5 (phenolic OH) |
Chemical Properties and Reactivity
This compound is a phenolic ester. Its chemical reactivity is dictated by the presence of the ester functional group, the aromatic ring, and the two hydroxyl groups.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxyphenylacetic acid and methanol.
-
Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic ring can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. These groups also contribute to the antioxidant properties of the molecule.
-
Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl groups acting as activating, ortho-, para-directing substituents.
Spectral Data
While a Certificate of Analysis from a commercial supplier indicates that the 1H NMR and Mass Spectrum are "Consistent with structure," publicly available, detailed spectral data for this compound is scarce. The following represents expected spectral characteristics based on its structure.
1H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | s | 3H | -OCH₃ |
| ~3.5 | s | 2H | -CH₂- |
| ~6.3-6.4 | m | 2H | Aromatic H |
| ~6.9 | d | 1H | Aromatic H |
| ~8.5-9.5 | br s | 2H | -OH |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester) |
| ~156-158 | Aromatic C-OH |
| ~130 | Aromatic C-H |
| ~115-120 | Aromatic C-H |
| ~103-107 | Aromatic C-H |
| ~52 | -OCH₃ |
| ~40 | -CH₂- |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (phenolic) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| 1600, 1500, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 151 | [M - OCH₃]⁺ |
| 123 | [M - COOCH₃]⁺ |
| 107 | [HO-C₆H₄-CH₂]⁺ |
Experimental Protocols
Detailed, validated experimental protocols for the characterization of this compound are not widely published. The following sections describe general methodologies that are applicable for its synthesis and the determination of its key properties.
Synthesis: Esterification of 2,4-Dihydroxyphenylacetic Acid
A plausible method for the synthesis of this compound is the Fischer esterification of 2,4-dihydroxyphenylacetic acid.
Materials:
-
2,4-Dihydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
FT-IR Spectroscopy: An FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer.
Biological Activity: Phytotoxicity
This compound has been reported to exhibit selective phytotoxic effects.[1] Phenolic compounds, in general, can exert phytotoxicity through various mechanisms, including:
-
Inhibition of Photosynthesis: Interference with electron transport in photosystems I and II.
-
Disruption of Cell Membranes: Increasing membrane permeability, leading to leakage of cellular contents.
-
Inhibition of Enzyme Activity: Binding to and inactivating key enzymes involved in plant metabolism.
-
Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and cellular damage.
-
Interference with Plant Hormones: Affecting the synthesis, transport, or signaling of plant hormones like auxins.
The specific mechanism of action for this compound has not been elucidated in detail.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
General Mechanism of Phenolic Phytotoxicity
Caption: General mechanisms of phytotoxicity by phenolic compounds.
Conclusion
This compound is a molecule of interest with potential applications stemming from its biological activity. This guide has compiled the available physical and chemical data, highlighting areas where experimental information is currently lacking. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its properties and elucidate the precise mechanisms underlying its phytotoxic effects.
References
Spectroscopic and Biological Insights into Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6), a phenolic ester with potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its spectroscopic characteristics. Detailed experimental protocols for the spectroscopic analysis of phenolic compounds are provided, alongside a hypothesized signaling pathway based on the known activity of a similar molecule. This document aims to serve as a valuable resource for researchers interested in the analysis and potential therapeutic applications of Methyl 2,4-dihydroxyphenylacetate.
Chemical Structure and Properties
Chemical Name: Methyl 2,4-dihydroxyphenylacetate CAS Number: 67828-42-6 Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 2,4-dihydroxyphenylacetate based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.60 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
| ~6.30 | d | 1H | Ar-H |
| ~6.40 | dd | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~9.60 | s | 1H | Ar-OH |
| ~10.20 | s | 1H | Ar-OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~40 | -CH₂- |
| ~52 | -OCH₃ |
| ~103 | Ar-C |
| ~107 | Ar-C |
| ~115 | Ar-C (quaternary) |
| ~130 | Ar-C |
| ~157 | Ar-C (quaternary) |
| ~160 | Ar-C (quaternary) |
| ~172 | C=O |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1620-1580 | Medium | C=C stretch (aromatic) |
| 1250-1150 | Strong | C-O stretch (ester and phenol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 182 | Moderate | [M]⁺ |
| 151 | High | [M - OCH₃]⁺ |
| 123 | High | [M - COOCH₃]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
| 94 | Moderate | [C₆H₆O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for Methyl 2,4-dihydroxyphenylacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of Methyl 2,4-dihydroxyphenylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum should be collected before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Hypothesized Biological Activity and Signaling Pathway
While no direct studies on the signaling pathways affected by Methyl 2,4-dihydroxyphenylacetate were found, a structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to activate the Nrf2 antioxidant pathway[1][2]. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress[3][4]. Based on this, we hypothesize a potential mechanism of action for Methyl 2,4-dihydroxyphenylacetate.
Hypothesized Signaling Pathway: Nrf2 Activation
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an activator, such as potentially Methyl 2,4-dihydroxyphenylacetate, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent translation into protective proteins.
Caption: Hypothesized Nrf2 activation pathway by Methyl 2,4-dihydroxyphenylacetate.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the comprehensive spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate is outlined below.
Caption: Workflow for spectroscopic analysis of Methyl 2,4-dihydroxyphenylacetate.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of Methyl 2,4-dihydroxyphenylacetate (CAS 67828-42-6). While direct experimental data is limited, the predicted spectra and detailed experimental protocols offer a robust starting point for researchers. The hypothesized involvement in the Nrf2 antioxidant pathway, based on a structurally similar compound, opens avenues for further investigation into its potential therapeutic applications. Future studies should focus on acquiring experimental spectroscopic data for this compound and validating its biological activity and mechanism of action.
References
- 1. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester naturally occurring in the seeds of Nigella damascena.[1] This compound has garnered interest for its selective phytotoxic effects, suggesting its potential as a natural herbicide. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines general methodologies for its synthesis and analysis, and proposes a putative mechanism for its phytotoxic action based on established principles of allelopathy.
Molecular Structure and Identification
This compound possesses a core structure of a phenylacetate (B1230308) group substituted with two hydroxyl groups at positions 2 and 4 of the phenyl ring.
Chemical Structure:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 67828-42-6 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Off-white to gray solid |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known information.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | 100 mg/mL in DMSO (requires sonication) | [1] |
| pKa | Data not available | - |
Spectroscopic Data
While a certificate of analysis from a commercial supplier indicates that the ¹H NMR and mass spectra are "consistent with structure," the detailed spectral data is not publicly available.[2] This section provides predicted spectral characteristics based on the compound's structure.
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing acetyl group.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methoxy (B1213986) carbon.
3.3. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 182. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially fragmentation of the aromatic ring.
Experimental Protocols
4.1. Synthesis
A detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on the synthesis of its parent acid, 2,4-dihydroxyphenylacetic acid.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Step 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid: This step is based on a patented method.[3]
-
A condensation reaction is carried out between m-bromophenol and glyoxylic acid in an alkaline solution.
-
The reaction mixture is acidified with concentrated hydrochloric acid.
-
The product, 2-bromo-4-hydroxymandelic acid, is extracted with ethyl acetate.
-
The intermediate undergoes bromine hydroxylation in the presence of a catalyst (e.g., copper salts) under alkaline conditions to yield 2,4-dihydroxyphenylacetic acid.[3]
-
-
Step 2: Fischer Esterification:
-
2,4-dihydroxyphenylacetic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is neutralized and extracted with an organic solvent.
-
The final product is purified by column chromatography.
-
4.2. Isolation from Nigella damascena
While it is known that this compound is isolated from Nigella damascena seeds, a specific, detailed protocol is not available in the searched literature. A general procedure for the isolation of natural products from plant material would involve the following steps:
General Isolation Workflow:
Caption: General workflow for the isolation of natural products from plant material.
Biological Activity and Mechanism of Action
This compound is reported to have selective phytotoxic effects .[1] This suggests it acts as an allelochemical, a compound released by a plant that affects the growth of other plants. The precise molecular mechanism of this phytotoxicity has not been elucidated for this specific compound. However, the general mechanisms of phytotoxic allelochemicals can be illustrated.
Putative Signaling Pathway for Phytotoxicity:
Caption: Generalized signaling pathways for phytotoxic allelochemicals.
The phytotoxic activity of this compound could be attributed to one or more of the following mechanisms:
-
Disruption of cell membranes: Affecting membrane permeability and integrity.
-
Inhibition of photosynthesis and respiration: By interfering with the electron transport chain.
-
Generation of reactive oxygen species (ROS): Leading to oxidative stress and cellular damage.
-
Inhibition of nutrient uptake: By affecting ion channels and transporters.
-
Enzyme inhibition: Targeting key enzymes involved in metabolic pathways.
-
Disruption of hormonal balance: Affecting the synthesis or signaling of plant hormones.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in susceptible plant species.
Conclusion
This compound is a natural product with potential applications in agriculture as a bioherbicide. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its detailed physicochemical properties, spectroscopic characterization, and specific mechanism of action. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists to further investigate this promising compound and unlock its full potential in drug development and other scientific applications.
References
Unveiling the Phytotoxic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester identified and isolated from the seeds of Nigella damascena.[1] While noted for its selective phytotoxic effects, detailed public-domain data on its specific biological activity and mechanism of action remain scarce.[1] This technical guide provides a comprehensive framework for researchers interested in exploring the phytotoxic properties of this compound. It synthesizes the known effects of structurally related phenolic compounds, outlines detailed experimental protocols for phytotoxicity assessment, and presents a logical workflow for investigation. The information herein is designed to serve as a foundational resource for initiating research into the potential of this compound as a novel herbicidal agent.
Introduction
Allelopathy, the chemical interaction between plants, is mediated by the release of secondary metabolites known as allelochemicals.[2][3] These compounds can have significant inhibitory or stimulatory effects on the germination, growth, and development of neighboring plants.[2] Phenolic compounds, arising from the shikimic and acetic acid pathways, are a major class of allelochemicals and are recognized for their phytotoxic properties.[3][4] Their diverse structures and modes of action make them a promising source for the development of new, environmentally-benign herbicides.[3][4]
This compound, a phenolic ester from Nigella damascena, falls into this category of compounds with potential herbicidal activity.[1] Understanding its specific phytotoxic effects requires rigorous biological evaluation. This guide provides the necessary context and methodologies for such an investigation.
Potential Mechanisms of Phytotoxic Action of Phenolic Compounds
While the specific mechanism for this compound is yet to be determined, phenolic allelochemicals are known to exert their effects through various modes of action.[2][3][5] These potential mechanisms provide a basis for designing targeted mechanistic studies.
-
Disruption of Membrane Permeability: Phenolic compounds can alter the integrity and fluidity of cell membranes, leading to increased permeability.[2][3] This disrupts ion gradients, nutrient uptake, and overall cellular homeostasis.
-
Inhibition of Photosynthesis and Respiration: Many phenolics can interfere with key metabolic processes. They may inhibit the electron transport chain in both photosynthesis and mitochondrial respiration, thereby reducing ATP synthesis and overall energy availability for the plant.[2][5]
-
Enzyme Inhibition: Allelochemicals can inhibit the activity of various enzymes crucial for plant growth and development.[2][3]
-
Interference with Cell Division and Elongation: Phenolic compounds have been shown to inhibit cell division and elongation in roots and shoots, leading to stunted growth.[3]
-
Alteration of Protein Synthesis and Phytohormone Activity: Some allelochemicals can interfere with protein synthesis and disrupt the balance of plant hormones, leading to abnormal growth and development.[2][5]
Quantitative Phytotoxicity Data of Structurally Related Phenolic Esters
Direct quantitative data for the phytotoxic effects of this compound is not currently available in the public domain. However, data from other phenolic esters and related compounds can provide a reference for expected activity levels and inform concentration ranges for initial screening.
Table 1: Phytotoxic Activity of Selected Phenolic Esters and Related Compounds
| Compound | Target Species | Bioassay | Endpoint | Result (IC50) | Reference |
| Ferulic acid ethyl ester | Digitaria sanguinalis | Seedling Growth | Growth Inhibition | 90.13 mg/L | [6] |
| Ferulic acid ethyl ester | Portulaca oleracea | Seedling Growth | Growth Inhibition | 155.86 mg/L | [6] |
| Ferulic acid ethyl ester | Descurainia sophia | Seedling Growth | Growth Inhibition | 281.53 mg/L | [6] |
| Hofmeisterin (2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate) | Amaranthus hypochondriacus | Radicle Growth | Growth Inhibition | 3.2 x 10⁻⁴ M | [7] |
| 2,4-D ethylhexyl ester | Skeletonema costatum (Algae) | Acute Toxicity | Growth Inhibition | 0.23 mg ai/L (EC50) | [8] |
| 2,4-D ethylhexyl ester | Lemna gibba | Acute Toxicity | Growth Inhibition | 0.5 mg/L (14-day EC50) | [8] |
Note: IC50 is the concentration that causes 50% inhibition. EC50 is the concentration that causes a 50% effect.
Detailed Experimental Protocols
Standardized bioassays are crucial for determining the phytotoxic potential of a compound.[9][10][11] The following are detailed protocols for seed germination and seedling growth inhibition assays, which are common primary screens for allelochemicals.
Seed Germination Inhibition Assay
This assay assesses the effect of the test compound on the germination of seeds.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (e.g., Whatman No. 1)
-
Test seeds of selected monocot and dicot species (e.g., Lactuca sativa, Lepidium sativum, Triticum aestivum, Lolium multiflorum)
-
This compound
-
Solvent (e.g., acetone, methanol, or DMSO)
-
Distilled water
-
Incubator or growth chamber
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in distilled water. The final solvent concentration in the test solutions should be minimal (typically ≤ 0.5%) and a solvent control must be included. A negative control with only distilled water is also essential.
-
Assay Setup: Place two layers of filter paper in each sterile Petri dish.
-
Application of Test Compound: Add a defined volume (e.g., 5 mL) of each test solution, solvent control, or distilled water to the filter paper in the respective Petri dishes, ensuring the paper is uniformly moistened.
-
Seed Plating: Place a predetermined number of seeds (e.g., 25 or 50) on the moistened filter paper in each Petri dish using forceps.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25 ± 1°C, with a 12h/12h light/dark cycle or in complete darkness, depending on the requirements of the test species).
-
Data Collection: After a specified period (e.g., 72 hours or until germination in the control group is >90%), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).
-
Data Analysis: Calculate the germination percentage for each treatment. The results can be expressed as a percentage of the control. Calculate the IC50 value for germination inhibition.
Seedling Growth (Radicle and Hypocotyl) Inhibition Assay
This assay evaluates the effect of the test compound on the early growth of seedlings.
Materials:
-
Same as for the Seed Germination Inhibition Assay.
Procedure:
-
Follow steps 1-5 of the Seed Germination Inhibition Assay protocol.
-
Data Collection: After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.
-
Measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) of each seedling using a ruler or digital calipers.
-
Data Analysis: Calculate the average radicle and hypocotyl/coleoptile length for each treatment. Express the results as a percentage of the control. Calculate the IC50 values for radicle and hypocotyl/coleoptile growth inhibition.
Visualizing the Investigative Workflow and Potential Mechanisms
Experimental Workflow
The following diagram illustrates a generalized workflow for the investigation of the phytotoxic effects of a natural compound like this compound.
Caption: A generalized workflow for investigating the phytotoxic effects of a compound.
Potential Signaling Pathway Interference by Phenolic Allelochemicals
While a specific pathway for this compound is unknown, phenolic compounds are known to induce oxidative stress, which is a central component of their phytotoxic action. The diagram below illustrates a simplified, hypothetical signaling cascade initiated by a phenolic allelochemical.
Caption: A potential signaling pathway for phenolic allelochemical-induced phytotoxicity.
Conclusion and Future Directions
This compound represents an understudied natural product with cited selective phytotoxic effects. This guide provides the foundational knowledge and detailed methodologies necessary to initiate a thorough investigation into its herbicidal potential. Future research should focus on performing the outlined bioassays to generate quantitative data on its efficacy against a panel of weed and crop species. Subsequent studies should aim to elucidate its specific mechanism of action, which could reveal novel molecular targets for herbicide development. The exploration of this and other natural compounds is a critical step towards developing more sustainable and effective weed management strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolics and plant allelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN106565469A - Efficient herbicidal activity of ethyl 4-hydroxy-3-methoxycinnamate - Google Patents [patents.google.com]
- 7. Phytotoxins from Hofmeisteria schaffneri: isolation and synthesis of 2'-(2' '-hydroxy-4' '-methylphenyl)-2'-oxoethyl acetate1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 9. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Allelopathic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester first identified in the seeds of Nigella damascena, represents a promising candidate for the development of novel bioherbicides. While specific comprehensive studies on its allelopathic properties are not extensively documented in publicly available literature, its structural classification as a phenolic compound allows for a robust, evidence-based extrapolation of its potential biological activities and mechanisms of action. This technical guide synthesizes the current understanding of phenolic allelochemicals to provide a detailed framework for investigating the phytotoxic properties of this compound. It covers hypothetical, yet realistic, quantitative data, detailed experimental protocols for assessing allelopathic effects, and visual representations of associated biological pathways and workflows. This document is intended to serve as a foundational resource for researchers initiating studies into this compound and its potential applications in sustainable agriculture and weed management.
Introduction to Allelopathy and Phenolic Compounds
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. Phenolic compounds are a major class of secondary metabolites in plants that are frequently implicated in allelopathic interactions. Their modes of action are diverse and can include the disruption of fundamental physiological processes in target plants, such as photosynthesis, respiration, cell division, and nutrient uptake. This compound, as a phenolic ester, is predicted to exhibit similar phytotoxic characteristics.
Quantitative Allelopathic Profile (Hypothetical Data)
To facilitate research and provide a comparative baseline, the following tables present hypothetical quantitative data for the allelopathic effects of this compound on common weed and crop species. It is critical to note that this data is illustrative and must be experimentally verified.
Table 1: Dose-Dependent Inhibition of Seed Germination
| Concentration (mM) | Lactuca sativa (Lettuce) | Amaranthus retroflexus (Redroot Pigweed) | Echinochloa crus-galli (Barnyard Grass) |
| 0.1 | 5% ± 1.2 | 8% ± 1.5 | 3% ± 0.8 |
| 0.5 | 25% ± 3.1 | 35% ± 4.2 | 15% ± 2.5 |
| 1.0 | 55% ± 4.5 | 68% ± 5.1 | 40% ± 3.8 |
| 2.5 | 85% ± 2.8 | 92% ± 3.3 | 75% ± 4.1 |
| 5.0 | 98% ± 1.5 | 100% | 95% ± 2.2 |
Table 2: IC50 Values for Seedling Growth Inhibition (72 hours post-germination)
| Parameter | Lactuca sativa | Amaranthus retroflexus | Echinochloa crus-galli |
| Root Length (IC50, mM) | 0.85 | 0.65 | 1.20 |
| Shoot Length (IC50, mM) | 1.10 | 0.90 | 1.50 |
Table 3: Effect on Physiological Parameters of Lactuca sativa (at 1.0 mM concentration after 7 days)
| Parameter | Control | Treated | % Change |
| Total Chlorophyll (B73375) (mg/g FW) | 2.1 ± 0.2 | 1.3 ± 0.15 | -38% |
| Total Carotenoids (mg/g FW) | 0.45 ± 0.05 | 0.28 ± 0.04 | -38% |
| Total Protein (mg/g FW) | 15.2 ± 1.8 | 9.8 ± 1.2 | -36% |
| Peroxidase Activity (U/mg protein) | 50 ± 5 | 120 ± 11 | +140% |
| Catalase Activity (U/mg protein) | 80 ± 7 | 45 ± 6 | -44% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the allelopathic properties of this compound.
Seed Germination Bioassay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mM). Ensure the final solvent concentration in all treatments, including the control, is the same and non-phytotoxic (typically ≤ 0.5%).
-
Sterilization: Sterilize seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Plating: Place 20-30 sterilized seeds of the target species (e.g., Lactuca sativa) evenly on a sterile filter paper in a 9 cm Petri dish.
-
Treatment Application: Add 5 mL of the respective test solution or control solution to each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 1°C with a 16/8 hour light/dark cycle.
-
Data Collection: After 72 hours, count the number of germinated seeds (radicle emergence > 2 mm). Calculate the germination inhibition percentage relative to the control.
Seedling Growth Bioassay
-
Germination: Germinate seeds of the target species in the dark on moist filter paper for 48 hours.
-
Transfer: Select uniformly germinated seedlings and transfer them to Petri dishes containing filter paper moistened with the different concentrations of the test compound.
-
Incubation: Incubate the Petri dishes under the same conditions as the germination assay for an additional 72 hours.
-
Measurement: Carefully remove the seedlings and measure the length of the primary root and shoot to the nearest millimeter.
-
Data Analysis: Calculate the percentage of growth inhibition for root and shoot length compared to the control. Determine the IC50 values using a suitable statistical software.
Determination of Photosynthetic Pigments
-
Sample Preparation: Harvest fresh leaf tissue (0.1 g) from treated and control plants.
-
Extraction: Homogenize the leaf tissue in 10 mL of 80% acetone.
-
Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.
-
Calculation: Use the following equations to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids[1][2]:
-
Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)
-
Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)
-
Total Carotenoids (mg/g FW) = [1000(A470) - 1.82(Chl a) - 85.02(Chl b)] / 198
-
Where V is the volume of the extract (mL) and W is the fresh weight of the tissue (g).
-
Measurement of Antioxidant Enzyme Activity
-
Enzyme Extraction: Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Protein Quantification: Determine the total protein content of the enzyme extract using the Bradford method with bovine serum albumin as a standard[3][4].
-
Peroxidase (POD) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, 40 mM H₂O₂, and 100 µL of enzyme extract. Monitor the increase in absorbance at 470 nm for 3 minutes. One unit of POD activity is defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute[5][6].
-
Catalase (CAT) Activity Assay: The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of enzyme extract. Monitor the decrease in absorbance at 240 nm for 3 minutes due to the consumption of H₂O₂. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute[7][8].
Visualizing Mechanisms and Workflows
Generalized Signaling Pathway for Phenolic Acid-Induced Stress
Caption: Generalized signaling cascade initiated by a phenolic allelochemical.
Experimental Workflow for Allelopathic Assessment
Caption: Standard workflow for evaluating the allelopathic potential of a compound.
Conclusion and Future Directions
This compound holds significant promise as a natural herbicide lead compound due to its phenolic structure. The lack of specific research on its allelopathic properties presents a clear opportunity for novel investigation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for such studies. Future research should focus on obtaining empirical dose-response data for a range of weed and crop species, elucidating the specific molecular targets, and understanding its environmental fate and non-target effects. Such data will be crucial for the development of this compound into a safe and effective bioherbicide for sustainable agricultural systems.
References
- 1. jkip.kit.edu [jkip.kit.edu]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. Measuring plant protein with the Bradford assay : 1. Evaluation and standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. profal.co.il [profal.co.il]
Unraveling the Molecular Mechanisms of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester of natural origin, isolated from the seeds of Nigella damascena.[1] While its definitive mechanism of action in mammalian systems is not yet fully elucidated, its chemical structure, characterized by a dihydroxyphenyl moiety, strongly suggests a range of biological activities. This technical guide consolidates the available information on this compound and its structural analogs to hypothesize its primary mechanisms of action, focusing on its potential as an antioxidant, anti-inflammatory, and enzyme-inhibiting agent. This document provides a comprehensive overview for researchers and professionals in drug development, offering insights into its potential therapeutic applications.
Phytochemical Context and Structural Analogs
This compound is a constituent of Nigella damascena seeds, a plant known to be rich in various bioactive phytochemicals, including phenols, saponins, flavonoids, tannins, and alkaloids.[2] The biological activity of extracts from Nigella species is often attributed to this diverse phytochemical profile, with known antioxidant and antiproliferative effects.[3]
The core structure of this compound features a resorcinol-type substitution pattern on the phenyl ring. This dihydroxy substitution is a key indicator of its potential biological activity. Structurally related compounds, such as other dihydroxyphenylacetic acid derivatives and polyphenols, have been extensively studied and provide a basis for inferring the mechanism of action of the title compound. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of quercetin (B1663063), demonstrates significant antioxidant and phase II cytoprotective enzyme-inducing activities.[4]
Hypothesized Mechanism of Action
Based on the activities of its structural analogs, the primary mechanism of action of this compound is likely multifaceted, revolving around its antioxidant properties. Anti-inflammatory and enzyme inhibitory activities are also plausible secondary mechanisms.
Antioxidant Activity
The presence of two hydroxyl groups on the phenyl ring strongly suggests that this compound can act as a potent antioxidant. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize free radicals and terminate damaging chain reactions.[5]
The proposed antioxidant mechanism involves the following steps:
-
Donation of a hydrogen atom: The hydroxyl groups on the phenyl ring can readily donate a hydrogen atom to a free radical (R•), thus neutralizing it (RH).
-
Formation of a stable phenoxyl radical: Upon donating a hydrogen atom, the compound is converted into a relatively stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring.
-
Termination of radical chain reactions: By scavenging initial radicals, the compound prevents the propagation of radical chain reactions that can lead to cellular damage.
This mechanism is common to many phenolic antioxidants and is the basis for their protective effects against oxidative stress-related diseases.[6]
Anti-inflammatory Activity
Chronic inflammation is often linked to oxidative stress. By reducing the levels of reactive oxygen species (ROS), antioxidants can modulate inflammatory pathways. The potential anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[6] Plant-derived compounds have been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]
Enzyme Inhibition
The dihydroxyphenyl moiety is a common feature in many enzyme inhibitors. For example, various compounds containing this functional group have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase.[8][9] It is plausible that this compound could also exhibit inhibitory activity against a range of enzymes, contributing to its overall biological profile.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally related compounds in various assays.
| Compound/Extract | Assay | Target/Radical | IC50 Value | Reference |
| Nigella sativa extract | DPPH Assay | DPPH Radical | 22.5 µg/mL | [10] |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242) | Tyrosinase Inhibition | Mushroom Tyrosinase | 17.85 µM | [8] |
| Kojic Acid (reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 49.08 µM | [8] |
| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase Inhibition | AChE | 80-90 nM | [11] |
| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Butyrylcholinesterase Inhibition | BuChE | 0.2-5 µM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to validate the hypothesized mechanisms of action of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method to determine the free radical scavenging activity of a compound.[12]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this production.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
-
Quantification of Cytokines:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a typical experimental workflow.
Caption: Hypothesized antioxidant mechanism of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Phytochemical Characterization, Antioxidant, and Anti-Proliferative Activities of Wild and Cultivated Nigella damascena Species Collected in Sicily (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Bioactive Potential of Phenolic Esters from Nigella damascena: A Technical Guide for Researchers
An In-depth Examination of Antioxidant, Anti-inflammatory, Antimicrobial, and Cytotoxic Properties
Introduction
Nigella damascena, commonly known as "love-in-a-mist," is an annual flowering plant of the Ranunculaceae family.[1] While its ornamental value is widely recognized, its seeds have been utilized in traditional medicine for various purposes.[1][2] Modern phytochemical investigations have revealed a diverse array of secondary metabolites within Nigella damascena, including alkaloids, flavonoids, terpenoids, and phenolic compounds.[1][2] Among these, phenolic esters have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the known bioactivities of phenolic esters isolated from Nigella damascena, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of these natural products.
Identified Phenolic Esters in Nigella damascena
Research has led to the isolation and characterization of specific phenolic esters from the seeds of Nigella damascena. The most notable among these are:
-
1-O-(2,4-dihydroxy)phenylacetyl glycerol (B35011) [4]
These compounds are characterized by a glycerol backbone esterified with a dihydroxylated phenolic acid. The presence of multiple hydroxyl groups on the aromatic ring is a key structural feature that is often associated with potent biological activity.
Bioactivity of Phenolic Esters and Related Compounds
While specific quantitative bioactivity data for the isolated phenolic esters from Nigella damascena is limited in the current literature, studies on the crude extracts and structurally related compounds provide valuable insights into their potential pharmacological effects.
Antioxidant Activity
Extracts of Nigella damascena have demonstrated significant antioxidant properties.[5][6][7] This activity is largely attributed to the presence of phenolic compounds which can scavenge free radicals. The antioxidant potential of phenolic compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (ferric reducing antioxidant power).
Table 1: Antioxidant Activity of Nigella damascena Extracts and Related Phenolic Compounds
| Sample/Compound | Assay | IC50 / Activity | Reference |
| Nigella damascena Methanolic Extract | DPPH | IC50: 177.6 ± 3.71 µg/mL | [6] |
| Nigella damascena Methanolic Extract | DPPH | IC50: 318.84 ± 0.02 mg/L | [7] |
| Nigella damascena Extract | TEAC | Higher than N. sativa | [6] |
| Nigella damascena Extract | CUPRAC | 26.1 ± 1.01 µM TE/g | [6] |
Anti-inflammatory Activity
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. Extracts from Nigella damascena have been shown to possess activity against various bacterial and fungal strains.[1][4] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Nigella damascena Extracts and Related Phenolic Compounds
| Sample/Compound | Microorganism | MIC (µg/mL) | Reference |
| Nigella damascena Methanolic Extract | Streptococcus pyogenes | 481 | |
| 2,4-dihydroxybenzoic acid derivative | Staphylococcus aureus MRSA | 3.91 | [10] |
| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [10] |
| 2,4-dihydroxybenzoic acid | Pasteurella multocida | 1000 | [10] |
| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 | [10] |
Cytotoxic Activity
The cytotoxic potential of Nigella damascena extracts against various cancer cell lines has been investigated.[5] This activity suggests that compounds within the plant, including the phenolic esters, may have applications in oncology research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effect of a compound.
Table 3: Cytotoxic Activity of Nigella damascena Extracts
| Extract | Cell Line | IC50 / Effect | Reference |
| Cultivated N. damascena (blue flowers) | U-937, HL-60, MCF-7 | Greater anticancer effect than wild type | [5] |
| Cultivated N. damascena (white flowers) | U-937, HL-60, MCF-7 | Greater anticancer effect than wild type | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for assessing the bioactivities discussed.
Isolation of Phenolic Esters
A general procedure for the isolation of phenolic esters from Nigella damascena seeds involves the following steps:
-
Extraction: The seeds are ground and successively extracted with solvents of increasing polarity, such as n-hexane, chloroform, and methanol (B129727).
-
Fractionation: The methanol extract, which is rich in polar compounds including phenolic esters, is subjected to column chromatography on Sephadex LH-20.
-
Purification: Fractions containing the phenolic esters are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antioxidant Activity Assays
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Different concentrations of the test compound are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.
Anti-inflammatory Activity Assays
-
The assay is typically performed using a commercial kit.
-
The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, often using an enzyme immunoassay (EIA).
-
The percentage of inhibition is calculated by comparing the PGE2 production in the presence and absence of the test compound.
-
IC50 values are determined from dose-response curves.
-
A similar protocol to the COX inhibition assay is followed, using a LOX enzyme (e.g., 5-LOX or 15-LOX).
-
The test compound is pre-incubated with the LOX enzyme.
-
The reaction is initiated by adding a suitable substrate, such as linoleic acid or arachidonic acid.
-
The formation of hydroperoxides is monitored spectrophotometrically.
-
The percentage of inhibition and IC50 values are calculated.
Antimicrobial Susceptibility Testing
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Potential Mechanisms of Action and Signaling Pathways
Based on the known activities of phenolic compounds, the phenolic esters from Nigella damascena are likely to exert their biological effects through the modulation of key cellular signaling pathways.
Antioxidant and Anti-inflammatory Mechanisms
Phenolic compounds can mitigate oxidative stress and inflammation by interfering with signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Cytotoxic and Pro-apoptotic Mechanisms
In the context of cancer, phenolic compounds can induce cytotoxicity and apoptosis through the modulation of pathways that control cell survival and death. This can involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.
Conclusion and Future Directions
The phenolic esters from Nigella damascena represent a promising class of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. While preliminary studies on crude extracts and related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of the pure, isolated phenolic esters. Future investigations should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of the isolated phenolic esters in a range of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of these compounds in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of these natural products to optimize their potency and selectivity.
A deeper understanding of the bioactivity of phenolic esters from Nigella damascena will pave the way for the development of novel therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. A Critical Review of Phenolic Compounds Extracted from the Bark of Woody Vascular Plants and Their Potential Biological Activity | MDPI [mdpi.com]
- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
Methodological & Application
Application Notes and Protocols: Methyl 2-(2,4-dihydroxyphenyl)acetate as a Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester isolated from the seeds of Nigella damascena.[1][2] Phenolic compounds are recognized for their diverse biological activities, including phytotoxic effects, which makes them promising candidates for the development of natural herbicides (bioherbicides). These compounds can inhibit seed germination and plant growth, offering an eco-friendly alternative to synthetic herbicides.[1] This document provides detailed application notes and experimental protocols for evaluating the bioherbicidal potential of this compound.
Mechanism of Action (Proposed)
The precise mechanism of action for this compound is not fully elucidated. However, phenolic herbicides are known to act through various pathways that disrupt plant growth and development. A plausible mechanism involves the uncoupling of oxidative phosphorylation, which interferes with the plant's energy production. Other potential modes of action for phenolic compounds include disruption of cell membrane integrity, inhibition of nutrient absorption, and interference with growth hormone synthesis.
Data Presentation: Illustrative Phytotoxicity Data
The following tables summarize expected quantitative data from phytotoxicity assays of a phenolic bioherbicide. These should be used as a template for presenting results obtained from the experimental protocols described below.
Table 1: Seed Germination Inhibition
| Concentration (µg/mL) | Test Species 1 (e.g., Amaranthus retroflexus) % Inhibition | Test Species 2 (e.g., Echinochloa crus-galli) % Inhibition |
| 10 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 50 | 45.8 ± 3.5 | 38.2 ± 2.9 |
| 100 | 78.3 ± 4.2 | 65.7 ± 3.8 |
| 250 | 95.1 ± 2.8 | 88.4 ± 3.1 |
| 500 | 100.0 ± 0.0 | 98.2 ± 1.5 |
| EC50 (µg/mL) | 65.4 | 85.1 |
Table 2: Seedling Growth Inhibition (Root and Shoot Length)
| Concentration (µg/mL) | Test Species 1 (e.g., A. retroflexus) Root Inhibition (%) | Test Species 1 (e.g., A. retroflexus) Shoot Inhibition (%) | Test Species 2 (e.g., E. crus-galli) Root Inhibition (%) | Test Species 2 (e.g., E. crus-galli) Shoot Inhibition (%) |
| 10 | 20.1 ± 2.5 | 12.3 ± 1.9 | 15.4 ± 2.2 | 8.9 ± 1.5 |
| 50 | 55.6 ± 4.1 | 42.1 ± 3.3 | 48.9 ± 3.7 | 35.6 ± 2.8 |
| 100 | 85.2 ± 3.8 | 70.5 ± 4.0 | 75.3 ± 4.1 | 62.1 ± 3.5 |
| 250 | 98.7 ± 1.2 | 90.3 ± 2.5 | 92.1 ± 2.4 | 85.7 ± 2.9 |
| 500 | 100.0 ± 0.0 | 99.8 ± 0.2 | 99.5 ± 0.5 | 97.3 ± 1.1 |
| IC50 (µg/mL) | 58.9 | 70.2 | 68.7 | 80.5 |
Experimental Protocols
The following are detailed protocols for assessing the bioherbicidal activity of this compound.
References
Application Notes and Protocols for Phytotoxicity Assay of Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena and is noted for its selective phytotoxic effects.[1] Understanding the phytotoxic profile of this compound is crucial for various applications, including its potential development as a natural herbicide or for assessing its environmental impact. Phenolic compounds, in general, are known to exhibit allelopathic properties, influencing the growth and development of neighboring plants by interfering with physiological processes such as membrane permeability, nutrient uptake, and hormonal balance.[2][3]
This document provides a detailed protocol for conducting a phytotoxicity assay to evaluate the effects of this compound on seed germination and seedling growth. The described methods are based on established guidelines for phytotoxicity testing and are designed to yield reproducible and quantifiable results.
Core Concepts in Phytotoxicity Testing
Phytotoxicity assays are essential for determining the potential of a substance to cause harm to plants. Key parameters measured in these assays include:
-
Seed Germination: The percentage of seeds that successfully sprout in the presence of the test substance.
-
Root Elongation: The measurement of root growth, which is a sensitive indicator of toxicity.
-
Shoot Elongation: The measurement of shoot growth, providing information on the overall impact on plant development.
-
Biomass: The total weight of the plant material, which reflects the overall health and growth of the plant.
From these measurements, toxicological endpoints such as the EC50 (Effective Concentration 50%) , the concentration of a substance that causes a 50% reduction in a measured parameter (e.g., root length), can be determined.
Experimental Protocols
This protocol outlines a laboratory-based phytotoxicity assay using a filter paper method, which is a common and effective way to assess the direct effects of a chemical on seed germination and early seedling growth.
Materials and Reagents
-
This compound (purity ≥98%)
-
Indicator plant seeds (e.g., Lettuce (Lactuca sativa), Cress (Lepidium sativum), or Barley (Hordeum vulgare))
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Sterile distilled water
-
Pipettes and sterile tips
-
Forceps
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or caliper for measurements
-
Analytical balance
Preparation of Test Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired range of test concentrations. A starting stock concentration of 10 mg/mL is recommended.
-
Working Solutions: Prepare a series of dilutions from the stock solution using sterile distilled water. A suggested concentration range to start with is 0.1, 0.5, 1, 5, and 10 mM. It is crucial to maintain a consistent, low percentage of DMSO (e.g., ≤ 0.5%) across all treatments, including the control, to avoid solvent-induced toxicity.
-
Control Solutions:
-
Negative Control: Sterile distilled water.
-
Solvent Control: A solution of DMSO in sterile distilled water at the same concentration as the highest concentration used in the test solutions.
-
Experimental Procedure
-
Seed Sterilization: Surface sterilize the seeds by rinsing them with 70% ethanol (B145695) for 30-60 seconds, followed by three rinses with sterile distilled water.
-
Petri Dish Preparation: Place two layers of sterile filter paper in each sterile Petri dish.
-
Application of Test Solutions: Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20) evenly spaced on the moist filter paper in each Petri dish using sterile forceps.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber. The incubation conditions will depend on the chosen plant species. For lettuce and cress, a temperature of 24 ± 2°C with a 16-hour light and 8-hour dark cycle is suitable.
-
Data Collection: After a specified incubation period (e.g., 72 to 120 hours), record the following data for each replicate:
-
Number of germinated seeds.
-
Root length of each germinated seedling.
-
Shoot length of each germinated seedling.
-
-
Biomass Measurement (Optional): At the end of the experiment, carefully remove the seedlings, gently blot them dry, and measure their fresh weight. To determine the dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh them.
Data Presentation
The collected data should be organized into clear and structured tables to facilitate analysis and comparison.
Table 1: Effect of this compound on Seed Germination
| Treatment Concentration (mM) | Number of Seeds Sown (per replicate) | Number of Germinated Seeds (Mean ± SD) | Germination Percentage (%) |
| Negative Control (Water) | 20 | ||
| Solvent Control (DMSO) | 20 | ||
| 0.1 | 20 | ||
| 0.5 | 20 | ||
| 1.0 | 20 | ||
| 5.0 | 20 | ||
| 10.0 | 20 |
Table 2: Effect of this compound on Seedling Growth
| Treatment Concentration (mM) | Average Root Length (mm ± SD) | Inhibition of Root Elongation (%) | Average Shoot Length (mm ± SD) | Inhibition of Shoot Elongation (%) |
| Negative Control (Water) | 0 | 0 | ||
| Solvent Control (DMSO) | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
Table 3: Effect of this compound on Seedling Biomass (Optional)
| Treatment Concentration (mM) | Average Fresh Weight (mg ± SD) | Average Dry Weight (mg ± SD) |
| Negative Control (Water) | ||
| Solvent Control (DMSO) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the phytotoxicity assay of this compound.
Potential Signaling Pathways Affected by Phenolic Compounds
Caption: Potential mechanisms of phytotoxicity induced by phenolic compounds.
References
Application of Methyl 2-(2,4-dihydroxyphenyl)acetate in Weed Control: A Review of Available Data
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena, a plant commonly known as love-in-a-mist. This natural compound has been identified as having selective phytotoxic effects, suggesting its potential as a bioherbicide for weed control. This document aims to provide a comprehensive overview of the available scientific information regarding the application of this compound in weed management.
Current State of Research
Despite its identification as a phytotoxic compound, detailed scientific literature on the specific application of this compound for weed control is currently limited. Publicly available research has not yet provided in-depth quantitative data on its herbicidal efficacy against various weed species, nor has the specific mechanism of action been elucidated. The information available is primarily from chemical suppliers who list it as a natural product with selective phytotoxic properties.
Data Presentation
Due to the absence of specific studies detailing the herbicidal activity of this compound, a quantitative data summary table cannot be provided at this time. Further research is required to determine key parameters such as:
-
IC₅₀ (half-maximal inhibitory concentration): The concentration of the compound required to inhibit the growth of a specific weed species by 50%.
-
GR₅₀ (50% growth reduction): The dose of the compound that reduces plant growth or biomass by 50%.
-
Efficacy Spectrum: A list of weed species that are effectively controlled by the compound.
-
Crop Selectivity: The compound's safety profile for various agricultural crops.
Experimental Protocols
Detailed experimental protocols for the application of this compound in weed control are not yet established in the scientific literature. The development of such protocols would be a crucial next step in evaluating its practical utility. A generalized workflow for future research is proposed below.
Proposed Experimental Workflow
Caption: Proposed research workflow for evaluating the herbicidal potential of this compound.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound exerts its phytotoxic effects is currently unknown. As a phenolic compound, it may interfere with various physiological and biochemical processes in plants. Potential mechanisms of action that warrant investigation include:
-
Disruption of Cell Membranes: Phenolic compounds can alter membrane permeability, leading to leakage of cellular contents and eventual cell death.
-
Inhibition of Photosynthesis: Interference with key enzymes or electron transport chains in the photosynthetic pathway.
-
Inhibition of Respiration: Disruption of mitochondrial function and ATP synthesis.
-
Hormonal Imbalance: Interference with the synthesis or signaling of plant hormones that regulate growth and development.
-
Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress, leading to cellular damage.
A hypothetical signaling pathway illustrating a potential mechanism of action is presented below. It is important to note that this is a generalized representation and requires experimental validation.
Hypothetical Mechanism of Action
Caption: Hypothetical pathway of phytotoxicity for this compound.
This compound, a natural product from Nigella damascena, presents an interesting candidate for development as a bioherbicide. However, the current body of scientific literature is insufficient to support its direct application in weed control. Significant research is required to quantify its herbicidal activity, understand its mechanism of action, and develop effective and safe application protocols. Future studies should focus on the proposed experimental workflow to systematically evaluate its potential and pave the way for its possible use in sustainable agriculture.
Application Notes and Protocols for the Analytical Determination of Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has garnered interest in various scientific fields, including phytochemistry and drug discovery. Accurate and precise quantification of this compound in diverse matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation
Effective sample preparation is critical for accurate analysis and to prevent matrix interference. The choice of method will depend on the sample matrix.
1. Liquid-Liquid Extraction (LLE)
This technique is suitable for extracting this compound from aqueous samples like biological fluids or aqueous plant extracts.
-
Protocol:
-
To 1 mL of the aqueous sample, add a suitable organic solvent such as ethyl acetate (B1210297) (3 x 1 mL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or derivatization solvent for GC-MS).
-
2. Solid-Phase Extraction (SPE)
SPE is a versatile technique for sample clean-up and concentration from various matrices.[1][2] A reversed-phase sorbent is typically used for phenolic compounds.
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of methanol.[1]
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of phenolic compounds.[3][4][5][6][7]
Experimental Protocol
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase consists of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the characteristic absorbance of dihydroxyphenyl compounds).[8][9]
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Note: These are typical performance characteristics for a validated HPLC-UV method and should be determined experimentally.
Workflow for HPLC Analysis
Caption: General workflow for the analysis of this compound by HPLC-UV.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.[10][11]
Experimental Protocol
-
Derivatization (Silylation):
-
Instrumentation: GC-MS system.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 280 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Standard Preparation: Prepare derivatized standards in the same manner as the samples.
Data Presentation: GC-MS Method Validation Parameters (Hypothetical)
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | ≤ 10% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
Note: These are typical performance characteristics for a validated GC-MS method and should be determined experimentally.
Workflow for GC-MS Analysis
Caption: General workflow for the analysis of this compound by GC-MS.
Analytical Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices like biological fluids.[13][14][15][16][17]
Experimental Protocol
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A fast gradient is typically used.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B (linear gradient)
-
4.1-5.0 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A hypothetical transition would be:
-
Parent ion (Q1): m/z 181.1 (M-H)⁻
-
Product ion (Q3): A characteristic fragment ion (e.g., loss of the methyl acetate group).
-
-
-
Standard Preparation: Prepare calibration standards in a matrix that matches the samples to be analyzed to account for matrix effects.
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Specification |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | ≤ 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.2 ng/mL |
Note: These are typical performance characteristics for a validated LC-MS/MS method and should be determined experimentally.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques for this compound detection.
References
- 1. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. phcogres.com [phcogres.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. [PDF] Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India - | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brjac.com.br [brjac.com.br]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 14. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 15. lcms.cz [lcms.cz]
- 16. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from Nigella damascena seeds and is noted for its selective phytotoxic effects.[1] As a compound of interest in various research and development sectors, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and accuracy.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control.
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, will be retained on the C18 column and eluted with a suitable mobile phase composition. Detection is achieved by a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis. The following chromatographic conditions are proposed and may require optimization and validation for specific applications.
| Parameter | Proposed Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | To be optimized. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (a common range for phenolics is 220-360 nm) |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
General Procedure for a Solid Sample: Accurately weigh a portion of the sample expected to contain a known amount of this compound. Dissolve the sample in a suitable solvent (e.g., methanol), sonicate if necessary to ensure complete dissolution, and dilute to a final known volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters
The following parameters should be evaluated to ensure the method is suitable for its intended purpose. The data should be summarized as shown in the table below.
-
System Suitability: Inject the standard solution multiple times to check for system precision (RSD of peak area and retention time), theoretical plates, and tailing factor.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Analyze a blank and a spiked sample to ensure that there are no interfering peaks from the matrix at the retention time of this compound.
Data Presentation
Table 1: Summary of Proposed HPLC Method Validation Data
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | To be determined |
| Range (µg/mL) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | To be determined |
| - Intermediate Precision (Inter-day) | To be determined |
| Specificity | To be determined |
Visualizations
Experimental Workflow Diagram
References
Application Note: GC-MS Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, due to the presence of polar hydroxyl groups, direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties. This application note provides a detailed protocol for the analysis of this compound using GC-MS following silylation, a common and effective derivatization technique for phenolic compounds.[1][2][3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard
-
Pyridine (B92270), anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297), HPLC grade
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column
Standard Solution Preparation
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of lower concentrations by serial dilution with ethyl acetate to create a calibration curve for quantification.
Derivatization Protocol: Silylation
Silylation is a robust method for derivatizing compounds with active hydrogens, such as hydroxyl groups, by replacing them with a trimethylsilyl (B98337) (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
-
Drying: Pipette a known volume (e.g., 100 µL) of the standard solution or sample extract into a clean, dry glass vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as the silylating reagent is sensitive to moisture.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven to facilitate the derivatization reaction.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of the silylated this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (with a split opening after 1 minute) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 minutes |
Data Presentation
The derivatization of this compound with BSTFA + 1% TMCS will result in the formation of its di-TMS derivative. The expected quantitative data for this derivative is summarized in the table below. The retention time is an estimate based on similar compounds and the mass-to-charge ratios (m/z) are predicted based on the structure and common fragmentation patterns of silylated phenolic esters.
| Compound | Molecular Formula (derivatized) | Molecular Weight (derivatized) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| Methyl 2-(2,4-di(trimethylsilyloxy)phenyl)acetate | C₁₅H₂₆O₄Si₂ | 326.53 | 15 - 20 | 326 (M+), 311 (M-15), 237, 179 |
Predicted Mass Spectrum and Fragmentation
The electron ionization mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak (M+) at m/z 326. The fragmentation pattern will likely be characterized by the following key ions:
-
m/z 311: Loss of a methyl group (-CH₃) from one of the TMS groups, a common fragmentation for silylated compounds.
-
m/z 237: Cleavage of the C-C bond between the methylene (B1212753) group and the aromatic ring, resulting in a [M-CH₂COOCH₃]⁺ fragment.
-
m/z 179: A significant ion resulting from a rearrangement and cleavage, which is a common fragment for TMS ethers of methyl esters of hydroxyphenylacetic acids.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway
The diagram below illustrates the proposed electron ionization fragmentation pathway for the di-TMS derivative of this compound.
Caption: Proposed EI fragmentation of the analyte.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful GC-MS analysis of this compound. The key to this analysis is the silylation derivatization step, which enhances the volatility and thermal stability of the compound. By following the outlined experimental procedures and instrumental parameters, researchers can achieve reliable separation, identification, and quantification of this phenolic compound. The provided expected retention time and mass spectral data will aid in the interpretation of the analytical results. This method is applicable to various research and development settings where the analysis of phenolic compounds is required.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(2,4-dihydroxyphenyl)acetate as a Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena and has demonstrated selective phytotoxic effects, indicating its potential as a natural herbicide.[1] As a member of the phenolic compound family, its mode of action is likely multifaceted, involving the disruption of cellular processes and hormonal balance in susceptible plant species. Phenolic compounds are known to play roles in plant defense and can induce oxidative stress, interfere with protein synthesis, and inhibit various enzymes.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound as a bioherbicide.
Data Presentation
| Target Weed | Plant Age | Concentration (mM) | Time to 100% Mortality | Physiological Effects |
| Ageratina adenophora | 2-month-old seedlings | 30 | 48 hours | - |
| Ageratina adenophora | 3-month-old seedlings | 100 | 48 hours | - |
| Ageratina adenophora | 6-month-old/adult plants | 200 | 48 hours | 113.6% reduction in CO₂ assimilation, 92.2% reduction in stomatal conductance |
Note: This data is for Methyl 4-hydroxyphenylacetate (B1229458) and should be considered as indicative for this compound. Further studies are required to determine the specific efficacy of the target compound.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is through the Fischer esterification of 2,4-dihydroxyphenylacetic acid with methanol (B129727), using an acid catalyst.
Materials:
-
2,4-dihydroxyphenylacetic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Formulation of Emulsifiable Concentrate (EC)
For application as a herbicide, this compound, which is likely to be oil-soluble, can be formulated as an emulsifiable concentrate (EC).
Materials:
-
This compound (active ingredient, AI)
-
Aromatic solvent (e.g., Solvesso™ 100 or a similar high-boiling point aromatic naphtha)
-
Emulsifier blend (a mix of anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Adjuvant (optional, e.g., methylated seed oil to enhance penetration)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker, dissolve the desired amount of this compound in the aromatic solvent with stirring until a clear solution is obtained.
-
Add the emulsifier blend to the solution and continue stirring until it is completely homogenized. A typical concentration for the emulsifier blend is 5-10% (w/w) of the final formulation.
-
If desired, add an adjuvant to the mixture and stir until uniform.
-
The final product is a stable, clear EC formulation. For application, this concentrate is diluted with water to the desired concentration, forming a spontaneous "milky" emulsion suitable for spraying.
Phytotoxicity Assay (Seed Germination and Root Elongation)
This protocol is designed to evaluate the herbicidal efficacy of this compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Seeds of a non-target crop species (e.g., corn, soybean) for selectivity testing
-
Petri dishes with filter paper
-
This compound EC formulation
-
Distilled water
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or caliper
Procedure:
-
Prepare a series of dilutions of the this compound EC formulation in distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm). An emulsion without the active ingredient should be used as a control.
-
Place one sheet of filter paper in each Petri dish and moisten it with a specific volume of the test solution or control.
-
Place a predetermined number of seeds (e.g., 20) of a single plant species evenly on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle).
-
After a set period (e.g., 5-7 days), record the number of germinated seeds.
-
Carefully measure the root length and shoot length of each germinated seedling.
-
Calculate the germination percentage and the percentage of root and shoot inhibition for each concentration compared to the control.
-
Use the data to determine the IC₅₀ (concentration causing 50% inhibition) for root and shoot growth.
Mandatory Visualizations
Caption: Workflow for the synthesis, formulation, and application of this compound herbicide.
Caption: Proposed signaling pathway for the herbicidal action of this compound in plants.
References
Application Notes and Protocols for Field Trials of Methyl 2-(2,4-dihydroxyphenyl)acetate as a Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting field trials of Methyl 2-(2,4-dihydroxyphenyl)acetate, a natural phenolic ester isolated from Nigella damascena seeds, which has demonstrated selective phytotoxic effects.[1] Due to the limited availability of public field trial data for this specific compound, the following sections include detailed, representative protocols and hypothetical data presented in a structured format to guide future research and development.
Data Summary
The following tables summarize hypothetical quantitative data from representative field trials designed to evaluate the efficacy and crop safety of this compound.
Table 1: Efficacy of this compound on Common Weed Species (Post-Emergence Application)
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) 28 Days After Treatment (DAT) |
| Amaranthus retroflexus (Redroot Pigweed) | 100 | 85.2 |
| 150 | 92.5 | |
| 200 | 98.1 | |
| Chenopodium album (Common Lambsquarters) | 100 | 88.7 |
| 150 | 95.3 | |
| 200 | 99.2 | |
| Setaria viridis (Green Foxtail) | 100 | 75.4 |
| 150 | 82.1 | |
| 200 | 88.6 | |
| Abutilon theophrasti (Velvetleaf) | 100 | 80.1 |
| 150 | 89.9 | |
| 200 | 94.7 |
Table 2: Crop Tolerance to Post-Emergence Application of this compound
| Crop Species | Application Rate (g a.i./ha) | Visual Injury (%) 14 DAT | Yield Reduction (%) |
| Zea mays (Corn) | 100 | < 5 | < 2 |
| 150 | 5-10 | 2-4 | |
| 200 | 10-15 | 5-7 | |
| Glycine max (Soybean) | 100 | < 3 | < 1 |
| 150 | 3-7 | 1-3 | |
| 200 | 8-12 | 4-6 | |
| Triticum aestivum (Wheat) | 100 | < 2 | < 1 |
| 150 | 2-5 | 1-2 | |
| 200 | 5-8 | 2-4 |
Experimental Protocols
The following protocols are detailed methodologies for conducting field trials to evaluate the herbicidal properties of this compound. These are based on established practices for herbicide field research.
Protocol for Efficacy Trial (Post-Emergence)
Objective: To evaluate the efficacy of different application rates of this compound on various weed species when applied post-emergence.
Materials:
-
This compound (analytical grade)
-
Surfactant (e.g., non-ionic surfactant at 0.25% v/v)
-
Water (carrier)
-
Randomized complete block design field plots with established weed populations.
-
Calibrated small plot sprayer
-
Personal Protective Equipment (PPE)
Procedure:
-
Plot Establishment: Establish field plots in a randomized complete block design with a minimum of four replications per treatment. Each plot should be a minimum of 2 x 6 meters.
-
Weed Growth Stage: Ensure target weeds are at an appropriate growth stage for application (e.g., 2-4 leaf stage).
-
Herbicide Formulation: Prepare a stock solution of this compound. On the day of application, prepare the final spray solutions by diluting the stock solution with water to achieve the desired application rates (e.g., 100, 150, and 200 g a.i./ha). Add a non-ionic surfactant to the final spray solution.
-
Application: Apply the herbicide solutions using a calibrated small plot sprayer designed to deliver a consistent volume (e.g., 150 to 250 L/ha). Include a non-treated control and a commercial standard for comparison.
-
Data Collection:
-
Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete kill).
-
At 28 DAT, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot. Dry the biomass to a constant weight and record the dry weight.
-
Protocol for Crop Tolerance Trial
Objective: To assess the phytotoxicity of this compound on selected crop species.
Materials:
-
This compound
-
Surfactant
-
Water
-
Field plots planted with the desired crop species (e.g., corn, soybean, wheat).
-
Calibrated small plot sprayer
-
PPE
Procedure:
-
Plot Establishment: Establish field plots of the selected crop species in a randomized complete block design with at least four replications.
-
Crop Growth Stage: Apply the herbicide at a relevant growth stage for the crop (e.g., V4-V6 stage for corn).
-
Herbicide Application: Prepare and apply the herbicide solutions as described in the efficacy trial protocol at rates expected to be used for weed control.
-
Data Collection:
-
Visually assess crop injury at 7, 14, and 28 DAT. Symptoms may include chlorosis, necrosis, stunting, or malformation.
-
At crop maturity, harvest the grain from each plot and determine the yield.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow for herbicide field trials.
Caption: Hypothetical Signaling Pathway of this compound.
Caption: General Experimental Workflow for Herbicide Field Trials.
References
Application Notes and Protocols: Selective Phytotoxicity of Methyl 2-(2,4-dihydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate is a phenolic ester that has been isolated from the seeds of Nigella damascena.[1][2] This natural compound has demonstrated selective phytotoxic effects, indicating its potential as a bioherbicide.[1] As a natural product, it may offer a more environmentally benign alternative to synthetic herbicides for weed management. Phenolic compounds, in general, are known to be involved in plant defense and can exert their phytotoxic effects through various mechanisms, including inhibition of photosynthesis, disruption of cell membranes, and interference with plant hormone activity.[3][4][5]
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the selective phytotoxicity of this compound against a variety of plant species. The following sections detail experimental procedures, data presentation guidelines, and conceptual diagrams to facilitate further research and development of this promising natural herbicide.
Data Presentation: Quantifying Selective Phytotoxicity
To ensure a standardized and comparative analysis of the phytotoxic effects of this compound, all quantitative data should be summarized in a structured format. The following table provides a template for recording key phytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50) or growth reduction (GR50) values for root and shoot elongation.
Table 1: Phytotoxicity of this compound on Various Plant Species
| Plant Species | Family | Type (Monocot/Dicot) | IC50 - Root Elongation (µM) | IC50 - Shoot Elongation (µM) | GR50 - Root Elongation (µM) | GR50 - Shoot Elongation (µM) | Visual Injury Symptoms |
| Lactuca sativa (Lettuce) | Asteraceae | Dicot | |||||
| Solanum lycopersicum (Tomato) | Solanaceae | Dicot | |||||
| Arabidopsis thaliana | Brassicaceae | Dicot | |||||
| Amaranthus retroflexus (Redroot Pigweed) | Amaranthaceae | Dicot | |||||
| Zea mays (Corn) | Poaceae | Monocot | |||||
| Triticum aestivum (Wheat) | Poaceae | Monocot | |||||
| Echinochloa crus-galli (Barnyard Grass) | Poaceae | Monocot | |||||
| Avena fatua (Wild Oat) | Poaceae | Monocot |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that causes a 50% reduction in a specific biological activity.[6][7] GR50 (Growth Reduction 50) is the concentration that causes a 50% reduction in plant growth. These values are crucial for determining the potency and selectivity of the herbicide.
Experimental Protocols
The following protocols are designed to assess the selective phytotoxicity of this compound in a controlled laboratory setting.
Protocol 1: Seed Germination and Seedling Growth Bioassay
This protocol is adapted from standard methods for evaluating the phytotoxicity of natural compounds.[8][9][10]
1. Materials:
- This compound
- Certified seeds of selected monocot and dicot plant species (e.g., from Table 1)
- Petri dishes (9 cm diameter)
- Filter paper (Whatman No. 1 or equivalent)
- Distilled water
- Solvent (e.g., acetone (B3395972) or ethanol, for dissolving the compound)
- Growth chamber with controlled temperature (25 ± 2°C) and light (16h light/8h dark photoperiod)
- Micropipettes
- Forceps
2. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving a known weight of the compound in a minimal amount of solvent. b. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 100, 500, 1000 µM). c. A control solution should be prepared with the same concentration of the solvent used for the dilutions.
3. Experimental Setup: a. Place two layers of filter paper in each Petri dish. b. Apply 5 mL of the respective test solution or control solution to the filter paper in each Petri dish. Allow the solvent to evaporate completely in a fume hood if a volatile solvent was used. c. Place 10-20 seeds of a single plant species, evenly spaced, on the moistened filter paper in each Petri dish. d. Seal the Petri dishes with parafilm to prevent moisture loss. e. Each treatment (concentration) and control should be replicated at least three times.
4. Incubation: a. Place the Petri dishes in a growth chamber under the specified conditions for 7-14 days.
5. Data Collection and Analysis: a. After the incubation period, measure the root length and shoot length of each seedling. b. Record the number of germinated seeds in each dish. c. Calculate the percentage of inhibition for root and shoot length for each concentration compared to the control using the formula:
- % Inhibition = [1 - (mean length of treated seedlings / mean length of control seedlings)] * 100 d. Use the inhibition data to calculate the IC50 or GR50 values using a suitable statistical software with dose-response analysis. e. Record any visual signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.
Protocol 2: Whole Plant Pot Assay
This protocol assesses the post-emergence phytotoxicity of this compound.
1. Materials:
- This compound
- Pots (10 cm diameter) filled with a standard potting mix
- Seeds of selected monocot and dicot plant species
- Greenhouse or controlled environment growth chamber
- Spray bottle or a laboratory sprayer
- Surfactant (e.g., Tween 20)
2. Plant Growth: a. Sow seeds of the selected plant species in pots and allow them to grow until they reach the 2-3 leaf stage. b. Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
3. Preparation of Spray Solution: a. Prepare a stock solution of this compound as described in Protocol 1. b. Prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.1, 0.5, 1.0, 2.0 kg/ha ). c. Add a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to the spray solutions to ensure uniform coverage. d. A control solution should be prepared with the solvent and surfactant only.
4. Application: a. Spray the foliage of the plants uniformly with the respective test or control solutions until runoff. b. Each treatment and control should be replicated at least three times.
5. Post-Application Care and Observation: a. Return the pots to the greenhouse or growth chamber. b. Observe the plants daily for signs of phytotoxicity (e.g., wilting, chlorosis, necrosis, stunting) for 14-21 days. c. At the end of the observation period, harvest the above-ground biomass (shoots) and roots. d. Determine the fresh and dry weight of the harvested plant material.
6. Data Analysis: a. Calculate the percentage of growth reduction for fresh and dry weight for each treatment compared to the control. b. Use the data to determine the GR50 values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selective phytotoxicity of this compound.
Caption: Experimental workflow for phytotoxicity assessment.
Putative Signaling Pathway of Phytotoxicity
The precise signaling pathway for this compound is not yet elucidated. However, based on the known mechanisms of other phenolic compounds, a putative pathway can be proposed. Phenolic compounds can induce oxidative stress, disrupt cell membranes, inhibit photosynthesis, and interfere with hormone signaling.
Caption: Putative phytotoxic signaling pathway.
Disclaimer: The signaling pathway presented above is a hypothetical model based on the known effects of phenolic compounds. Further research is required to elucidate the specific molecular targets and signaling cascades activated by this compound in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress on Chemical Constituents and Pharmacological Effects of the Genus Nigella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance [mdpi.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of Methyl 2-(2,4-dihydroxyphenyl)acetate in bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 2-(2,4-dihydroxyphenyl)acetate in bioassays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous bioassay buffer. What is causing this?
A1: This is a common issue known as "precipitation upon dilution." this compound, a phenolic compound, has low aqueous solubility. While it may readily dissolve in a high-concentration organic solvent stock solution, such as dimethyl sulfoxide (B87167) (DMSO), diluting this stock into an aqueous buffer can cause the compound to crash out of solution as it encounters a less favorable solvent environment.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported.[1] When preparing the stock solution, gentle warming or sonication may aid in complete dissolution.
Q3: How can I prevent my compound from precipitating in my bioassay?
A3: Several strategies can be employed to prevent precipitation:
-
Optimize Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your assay medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced toxicity to cells.
-
pH Adjustment: As a weakly acidic phenolic compound, the solubility of this compound is pH-dependent. Increasing the pH of your aqueous buffer can enhance its solubility.
-
Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the compound and increase its aqueous solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used in your assay.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible cloudiness or solid particles in the assay medium after adding the compound stock solution.
-
Inconsistent or non-reproducible bioassay results.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
"Solvent shock" upon dilution of the organic stock solution into the aqueous buffer.
-
The final concentration of the compound exceeds its solubility limit in the assay medium.
Solutions:
| Solution | Detailed Steps |
| Optimize Co-solvent Percentage | 1. Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). 2. Adjust the concentration of your stock solution so that the final desired assay concentration is achieved while staying below the DMSO tolerance limit. |
| pH Modification of Buffer | 1. Prepare a series of buffers with varying pH values (e.g., 7.4, 8.0, 8.5). 2. Test the solubility of this compound in each buffer to determine the optimal pH for solubility without affecting your assay's biological system. |
| Serial Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the aqueous buffer. This can sometimes prevent abrupt precipitation. |
Issue: Inconsistent Bioassay Results
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
-
Lack of expected biological activity.
Possible Causes:
-
Incomplete dissolution of the compound in the stock solution.
-
Precipitation of the compound at an intermediate dilution step.
-
Degradation of the compound in the stock solution or assay medium.
Solutions:
| Solution | Detailed Steps |
| Ensure Complete Stock Dissolution | 1. Visually inspect the stock solution for any undissolved particles. 2. If necessary, gently warm the stock solution or use a sonicator to ensure complete dissolution. |
| Check for Intermediate Precipitation | After each dilution step, visually inspect the solution for any signs of precipitation before proceeding to the next dilution or adding to the assay plate. |
| Assess Compound Stability | If stability is a concern, prepare fresh stock solutions for each experiment and minimize the time the compound is in the aqueous assay buffer before measurements are taken. Store stock solutions at -20°C or -80°C as recommended.[1] |
Quantitative Data
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides solubility information for a structurally similar compound, Methyl 3,4-dihydroxyphenylacetate, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| Methyl 3,4-dihydroxyphenylacetate | PBS (pH 7.2) | ~10 mg/mL[2] |
| Methyl 3,4-dihydroxyphenylacetate | Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL[2] |
| This compound | DMSO | 100 mg/mL [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.
Materials:
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for absorbance reading)
-
Plate reader capable of measuring absorbance at a suitable wavelength.
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution in PBS: Transfer a small, fixed volume of each DMSO concentration to a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering caused by precipitation. The concentration at which a significant increase in absorbance is observed is an estimation of the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is a more accurate measure of a compound's solubility.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS at a specific pH)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Prepare Saturated Solution: Add an excess amount of solid this compound to a glass vial containing the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Phytotoxic Mechanism of Phenolic Compounds
Phenolic compounds, such as this compound, can exert phytotoxic effects by interfering with plant hormone signaling pathways. One key target is auxin, a critical hormone for plant growth and development. The diagram below illustrates a simplified model of how phenolic compounds can disrupt auxin signaling.
Caption: Disruption of Auxin Signaling by Phenolic Compounds.
Experimental Workflow for Solubility Determination
The following workflow outlines the key steps in determining the aqueous solubility of a test compound.
References
"improving the stability of Methyl 2-(2,4-dihydroxyphenyl)acetate solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 2-(2,4-dihydroxyphenyl)acetate solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown. What is causing this discoloration?
A1: The brown discoloration is likely due to the oxidation of the phenolic hydroxyl groups on the 2,4-dihydroxyphenyl moiety. This process can be accelerated by exposure to light, oxygen, high pH, and elevated temperatures. The formation of quinone-like structures is a common degradation pathway for phenolic compounds, leading to colored solutions.
Q2: I'm observing precipitation in my stock solution. What could be the reason?
A2: Precipitation can occur for several reasons. Firstly, if the solvent has a high water content, hydrolysis of the methyl ester group can lead to the formation of 2,4-dihydroxyphenylacetic acid, which may have lower solubility. Secondly, degradation products formed through oxidation or other pathways might be less soluble than the parent compound. Finally, if the solution is stored at low temperatures, the compound itself may precipitate if its solubility limit is exceeded.
Q3: How can I minimize the degradation of my this compound solution?
A3: To minimize degradation, it is crucial to control the storage conditions. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or wrapping the container in aluminum foil.[1] It is also recommended to store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Adjusting the pH of the solution to a slightly acidic range (pH 4-6) can also help to slow down hydrolysis and oxidation. The use of antioxidants can provide additional protection.
Q4: What is the expected shelf-life of a this compound stock solution?
A4: The shelf-life depends heavily on the storage conditions. For stock solutions in an appropriate solvent, storage at -80°C, protected from light and under a nitrogen atmosphere, can provide a shelf-life of up to 6 months.[1] When stored at -20°C under similar protective measures, the solution is typically stable for about 1 month.[1] It is always recommended to perform periodic quality control checks on stored solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Rapid Loss of Potency in Working Solutions
Question: I am preparing working solutions of this compound for my cell-based assays, but I am seeing a rapid decline in its biological activity. What could be the cause and how can I fix it?
Answer:
Potential Causes:
-
Degradation in Aqueous Media: Phenolic compounds can be unstable in aqueous buffers, especially at neutral or alkaline pH, which are common in cell culture media.
-
Exposure to Light: Standard laboratory lighting can induce photodegradation of light-sensitive compounds.
-
Oxidation: Dissolved oxygen in the media can lead to oxidative degradation.
-
Elevated Temperature: Incubation at 37°C during assays can accelerate degradation.
Solutions:
-
Prepare Fresh Solutions: Prepare working solutions immediately before use from a frozen stock.
-
Use Antioxidants: Add antioxidants such as ascorbic acid or N-acetylcysteine to your working solutions to inhibit oxidation.
-
Control pH: If possible, perform experiments in a pH range that favors stability (slightly acidic).
-
Minimize Light Exposure: Work in a dimly lit area or use amber-colored tubes and plates.
-
De-gas Buffers: Use de-gassed buffers and media to reduce the concentration of dissolved oxygen.
Issue 2: Inconsistent Results Between Experiments
Question: I am observing significant variability in my results when using this compound. How can I improve the consistency?
Answer:
Potential Causes:
-
Inconsistent Solution Preparation: Variations in solvent, concentration, or the age of the stock solution can lead to different levels of active compound.
-
Degradation During Experiment: The extent of degradation may vary depending on the duration and conditions of each experiment.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the compound.
Solutions:
-
Standardize Solution Preparation: Use a consistent protocol for preparing solutions, including the same solvent, and always use freshly prepared working solutions.
-
Monitor Solution Stability: Perform a stability study of your working solution under your experimental conditions to understand its degradation kinetics.
-
Use a Positive Control: Include a stable, known active compound as a positive control in your assays to monitor for experimental variability.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for stability issues.
Quantitative Data on Stability
The following tables provide representative data on the stability of this compound under various stress conditions. This data is synthesized based on the known behavior of similar phenolic esters and should be used as a guideline for designing experiments.
Table 1: Effect of pH on Stability at 25°C
| pH | % Remaining after 24h | % Remaining after 72h |
| 3.0 | 98% | 95% |
| 5.0 | 99% | 97% |
| 7.0 | 85% | 65% |
| 9.0 | 60% | 30% |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature | % Remaining after 24h | % Remaining after 72h |
| 4°C | 95% | 88% |
| 25°C | 85% | 65% |
| 37°C | 70% | 45% |
Table 3: Effect of Light Exposure on Stability at 25°C and pH 7.0
| Light Condition | % Remaining after 8h | % Remaining after 24h |
| Dark | 92% | 85% |
| Ambient Light | 80% | 60% |
| UV Light (365 nm) | 55% | 25% |
Table 4: Effect of Antioxidants on Stability at 25°C and pH 7.0
| Antioxidant | Concentration | % Remaining after 24h |
| None | - | 85% |
| Ascorbic Acid | 0.1% (w/v) | 95% |
| Butylated Hydroxytoluene (BHT) | 0.01% (w/v) | 92% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
4. Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC.
4. Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 1:1).
-
Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time points.
5. Thermal Degradation:
-
Store a solid sample of this compound at 60°C in a stability chamber for 7 days.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
Protocol 3: Antioxidant Efficacy Assay (DPPH Method)
This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the efficacy of antioxidants in scavenging free radicals and potentially stabilizing this compound solutions.
1. Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound solution (with and without antioxidant)
-
Antioxidant stock solutions (e.g., Ascorbic acid, BHT)
-
Methanol (as blank)
2. Procedure:
-
Prepare a series of dilutions of your this compound solution (with and without the test antioxidant).
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Degradation Pathway and Experimental Workflow
Potential Degradation Pathway
Caption: Potential degradation pathways of the compound.
Experimental Workflow for Stability Testing
Caption: General workflow for a stability study.
References
Technical Support Center: Troubleshooting Phytotoxicity Experiments with Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phytotoxicity experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your phytotoxicity experiments.
Issue 1: Poor or No Activity of the Natural Compound
Question: My natural compound is not showing any phytotoxic effects on the test plants. What could be the reason?
Answer: Several factors could contribute to the lack of observed phytotoxicity. Consider the following troubleshooting steps:
-
Concentration: The concentration of your natural compound may be too low to elicit a response. It's crucial to test a range of concentrations to determine the dose-response relationship.[1][2][3] For some compounds, inhibitory effects are only observed at higher concentrations (e.g., 400-800 µM), while lower concentrations might even stimulate growth (a phenomenon known as hormesis).[2]
-
Solubility: Many natural compounds have poor water solubility, which can limit their bioavailability to the plant.[4][5][6][7]
-
Solution: Consider using a co-solvent system, pH modulation, or nanocarrier encapsulation to improve solubility.[4][8] Ensure the solvent used is not toxic to the plant cells. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, but its concentration should be carefully optimized to avoid cytotoxic effects.[4]
-
-
Compound Stability: The natural compound may be unstable under your experimental conditions (e.g., light, temperature, pH).[2] This can lead to degradation and loss of activity.
-
Mode of Application: The method of application might not be optimal for the compound to reach its target site. For instance, some compounds are more effective when taken up by the roots rather than applied to the foliage.[9]
-
Plant Species Specificity: Phytotoxic effects can be highly species-dependent.[2][10] The plant species you are using may be resistant to your compound. It's advisable to test on a panel of different plant species, including both monocots and dicots.[11]
Issue 2: High Variability in Experimental Results
Question: I am observing inconsistent results between replicates in my phytotoxicity assays. What could be causing this variability?
Answer: High variability can obscure the true effect of your compound. Here are some potential causes and solutions:
-
Non-uniform Seed Quality: The germination rate and vigor of seeds can vary. Use certified seeds of known viability and germination rate whenever possible.[12]
-
Inconsistent Environmental Conditions: Fluctuations in light, temperature, and humidity can affect plant growth and their response to treatments.[2] Ensure your experiments are conducted in a controlled environment.
-
Uneven Application of Treatment: Ensure that the natural compound is applied uniformly to all replicates. For soil applications, thorough mixing is essential. For foliar applications, ensure complete and even coverage.
-
Contamination: Microbial contamination can interfere with plant growth and the activity of your compound.[13][14] Maintain sterile or clean conditions, especially for in vitro assays.[15]
-
Edge Effects: Plants at the edges of trays or pots may experience different conditions than those in the center. Randomize the placement of your treatments to minimize this effect.
Issue 3: False Positive Results
Question: I am concerned that the observed phytotoxicity might be an artifact of the experimental setup rather than a true effect of my natural compound. How can I rule out false positives?
Answer: False positives are a significant concern in high-throughput screening and can lead to wasted resources.[16][17][18][19] Here's how to address this issue:
-
Solvent Toxicity: The solvent used to dissolve your natural compound may be phytotoxic at the concentration used. Always include a solvent control (plants treated with the solvent at the same concentration used in the treatment groups) to assess its effect.[4]
-
Contaminants in the Extract: Crude plant extracts can contain various substances, including contaminants like heavy metals or pesticides, which may be responsible for the observed toxicity.[13]
-
Assay Interference: Some natural compounds can interfere with the assay itself. For example, colored compounds can interfere with colorimetric or fluorometric assays used to assess cell viability.[16][20] Consider using orthogonal assays that rely on different detection methods to confirm your results.
-
Pan-Assay Interference Compounds (PAINS): Some compounds are known to be "frequent hitters" in biological screens due to non-specific activity.[16][17] Be aware of common PAINS structures and consider if your compound falls into this category.
Issue 4: Differentiating Phytotoxicity from Other Stress Responses
Question: The symptoms I am observing (e.g., chlorosis, stunting) could be due to other factors besides phytotoxicity. How can I be sure it's my compound causing the damage?
Answer: It's important to distinguish between phytotoxicity and other plant stressors.[21]
-
Symptom Progression: Phytotoxic injury from a single application will typically appear and not spread over time, whereas symptoms from a plant disease will often worsen and spread.[21]
-
Control Groups: The use of appropriate controls is critical. A negative control (untreated plants) will help you assess the baseline health of your plants. A positive control (plants treated with a known phytotoxic substance) can help validate your experimental system.[22]
-
Dose-Response Relationship: A true phytotoxic effect will generally show a clear dose-response relationship, where the severity of the symptoms increases with the concentration of the compound.[3]
-
Mode of Action Studies: Investigating the physiological and molecular effects of your compound can provide evidence for a specific mode of action, helping to confirm that the observed effects are not due to general stress.[23] This can include looking at effects on photosynthesis, hormone balance, or the generation of reactive oxygen species.[2][9]
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common parameters measured in phytotoxicity assays? A1: Common parameters include seed germination percentage, root and shoot elongation, seedling biomass (fresh and dry weight), chlorophyll (B73375) content, and visual injury symptoms such as chlorosis, necrosis, and leaf distortion.[22][24][25][26][27]
Q2: How long should a typical phytotoxicity experiment last? A2: The duration can vary depending on the assay. Seed germination and early seedling growth tests are often short-term, typically lasting from 3 to 7 days.[11][28][29] Longer-term studies may be necessary to assess effects on plant development, flowering, and yield.[26][30]
Q3: What are some suitable plant species for phytotoxicity testing? A3: Commonly used species include lettuce (Lactuca sativa), garden cress (Lepidium sativum), mustard (Sinapis alba), sorghum (Sorghum saccharatum), and the model plant Arabidopsis thaliana.[2][9][11][28] It is recommended to use both monocot and dicot species to assess the specificity of the compound.[11]
Experimental Design and Protocol Questions
Q4: How do I prepare my natural compound for testing? A4: The preparation method will depend on the solubility of your compound. For water-soluble compounds, you can dissolve them directly in distilled water or a suitable buffer. For poorly soluble compounds, a solvent like DMSO is often used.[4] It is critical to determine the highest concentration of the solvent that does not affect plant growth and to include a solvent control in your experiment.
Q5: What is a typical concentration range to test for a new natural compound? A5: A good starting point is to perform a range-finding study with a wide range of concentrations, for example, from 1 µM to 1000 µM.[2][9] Based on the results of the initial screen, you can then perform a more detailed dose-response analysis with a narrower range of concentrations.
Data Analysis and Interpretation Questions
Q6: How do I quantify phytotoxicity? A6: Phytotoxicity is often expressed as the percentage of inhibition of a measured parameter (e.g., root length) compared to the control. The IC50 value, which is the concentration of the compound that causes 50% inhibition, is a commonly used metric to compare the phytotoxicity of different compounds.[2][3]
Q7: What do hormesis-like effects in my dose-response curve indicate? A7: Hormesis is a biphasic dose-response phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[2] This is not uncommon for natural compounds and highlights the importance of testing a wide range of concentrations.
III. Experimental Protocols & Data
Key Experimental Protocols
1. Seed Germination Assay
This assay assesses the effect of a natural compound on the ability of seeds to germinate.
Methodology:
-
Sterilize petri plates and filter papers.[15]
-
Place one or two layers of sterile filter paper in each petri plate.
-
Add a defined volume of the test solution (natural compound at a specific concentration) or control solution (e.g., distilled water, solvent control) to moisten the filter paper.[15]
-
Place a known number of seeds (e.g., 20-50) on the filter paper.[15]
-
Seal the petri plates with parafilm to prevent moisture loss and place them in a growth chamber with controlled temperature and light conditions.[15]
-
Record the number of germinated seeds (radicle emergence >1mm) daily for a set period (e.g., 3-7 days).[15][31]
-
Calculate the germination percentage for each treatment.[31]
2. Root Elongation Assay
This assay measures the effect of a natural compound on early seedling growth.
Methodology:
-
Follow steps 1-5 of the Seed Germination Assay.
-
After a predetermined period (e.g., 3-5 days), carefully remove the seedlings from the petri plates.
-
Measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the control.
3. Plant Cell Viability Assay
This assay determines the percentage of living cells in a plant cell suspension or tissue after treatment with a natural compound.
Methodology (using Evans Blue staining):
-
Prepare a plant cell suspension or thin tissue sections.
-
Incubate the cells or tissue in a solution of the natural compound for a specific duration.
-
Wash the cells/tissue to remove the compound.
-
Add a 0.005% - 0.01% solution of Evans blue dye and incubate for a few minutes.[32]
-
Observe the cells under a microscope. Dead cells, having lost membrane integrity, will take up the blue dye, while living cells will remain unstained.[32][33]
-
Count the number of stained (dead) and unstained (living) cells to calculate the percentage of viable cells.[32]
Quantitative Data Summary
The following tables summarize typical quantitative data from phytotoxicity experiments with natural compounds.
Table 1: Example IC50 Values for Natural Compounds on Different Plant Species
| Natural Compound | Test Species | Parameter Measured | IC50 (µM) |
| Norharmane | Lactuca sativa | Root Growth | ~200-400 |
| Norharmane | Triticum aestivum | Root Growth | >800 |
| Syringic Acid | Lepidium sativum | Root Growth | 61.3[3] |
| Methyl Syringate | Lepidium sativum | Root Growth | 31.5[3] |
| Coumarin | Raphanus sativus | Germination | ~400[9] |
| trans-Aconitic Acid | Arabidopsis thaliana | Primary Root Length | <1000[9] |
Table 2: Common Concentration Ranges for Phytotoxicity Testing of Natural Compounds
| Compound Class | Typical Concentration Range (µM) | Reference |
| Alkaloids | 50 - 800 | [2] |
| Phenolic Acids | 3 - 300 | [3] |
| Coumarins | 100 - 800 | [9] |
| Terpenoids | Varies widely | [9] |
IV. Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for a phytotoxicity experiment with natural compounds.
Caption: A decision tree for troubleshooting common phytotoxicity experiment issues.
Caption: A simplified diagram of potential signaling pathways in phytotoxicity.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotoxicity.com [biotoxicity.com]
- 12. pp1.eppo.int [pp1.eppo.int]
- 13. Overcoming Obstacles: Tackling Challenges in Plant Extract Toxicity Evaluation [greenskybio.com]
- 14. Identification and elimination of bacterial contamination during in vitro propagation of Guadua angustifolia Kunth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 21. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. What is Phytotoxicity, How is it measured and How can Pesticides be Formulated to Reduce Phytotoxicity? – Circadian Crop Sciences, LLC [circadiancropsciences.com]
- 25. snellsci.com [snellsci.com]
- 26. researchgate.net [researchgate.net]
- 27. greenhousegrower.com [greenhousegrower.com]
- 28. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 29. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines | MDPI [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. uaex.uada.edu [uaex.uada.edu]
- 32. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 33. How to Measure Plant Cell Viability Accurately: Methods and Insights [alpha.medical-xprt.com]
Technical Support Center: Optimizing Methyl 2-(2,4-dihydroxyphenyl)acetate for Herbicidal Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Methyl 2-(2,4-dihydroxyphenyl)acetate as a potential herbicide. The information is designed to assist in the optimization of its concentration for effective herbicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as a herbicide?
This compound is a phenolic ester that has been isolated from the seeds of Nigella damascena.[1] Phenolic compounds derived from plants are recognized for their potential as natural herbicides due to their environmentally friendly properties.[2] They are part of a large group of secondary metabolites that can exhibit allelopathic effects, meaning they can inhibit the growth of other plants.[3][4]
Q2: What is the general mechanism of action for phenolic herbicides?
While the specific mechanism for this compound is not yet fully elucidated, phenolic compounds typically exert their herbicidal effects through various modes of action. These can include:
-
Uncoupling of oxidative phosphorylation: This disrupts the plant's energy production.[5]
-
Inhibition of photosynthesis: This can involve reducing chlorophyll (B73375) content and the overall photosynthetic rate.[3][6]
-
Inhibition of protein synthesis: Some phenolic compounds can interfere with the production of essential proteins.[3]
-
Disruption of cell membrane integrity: This can lead to leakage of cellular contents and cell death.
Q3: What factors can influence the herbicidal efficacy of this compound?
The effectiveness of any herbicide, including a phenolic compound like this compound, can be influenced by a variety of factors:
-
Weed Species and Growth Stage: Younger, actively growing weeds are generally more susceptible.[5]
-
Herbicide Formulation: The choice of solvents and adjuvants can significantly impact the uptake and translocation of the active ingredient.
-
Environmental Conditions: Factors such as temperature, humidity, rainfall, and sunlight can affect herbicide performance.[5][7]
-
Soil Properties: For soil-applied herbicides, organic matter, pH, and texture can influence availability and degradation.[5]
-
Application Method: The way the herbicide is applied (e.g., foliar spray, soil drench) will determine its interaction with the target weed.
Q4: Are there any known safety or toxicity concerns with extracts from Nigella damascena?
Studies on methanolic seed extracts of Nigella damascena have shown them to be non-toxic in brine shrimp lethality assays.[1][7] Another study in mice, using oral doses of up to 5 g/kg, observed no mortality or abnormal behavior.[8][9] However, as with any chemical compound, appropriate safety precautions, including the use of personal protective equipment (PPE), should always be taken during handling and application.
Troubleshooting Guides
Issue 1: The herbicidal effect of this compound is weak or inconsistent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of the active ingredient may be too low. It is crucial to perform a dose-response study to determine the optimal concentration for the target weed species. |
| Poor Formulation | The compound may not be effectively penetrating the plant cuticle. Consider the use of adjuvants, such as surfactants or crop oil concentrates, to improve uptake. The choice of solvent is also critical; DMSO is often a suitable carrier for less water-soluble compounds.[5] |
| Weed Growth Stage | The target weeds may be too mature or stressed. For post-emergence applications, target young, actively growing weeds for best results. |
| Environmental Factors | Unfavorable environmental conditions can reduce efficacy. For example, rain shortly after application can wash the herbicide off the leaves. Apply during periods of good growing conditions (adequate moisture, moderate temperatures). |
| Compound Stability | Phenolic compounds can be unstable under certain conditions.[6] Ensure proper storage of the compound and use freshly prepared solutions for experiments. |
Issue 2: The compound is not dissolving properly in the desired solvent.
| Possible Cause | Troubleshooting Step |
| Low Solubility | This compound may have limited solubility in water. |
| - Use a co-solvent system. Start by dissolving the compound in a small amount of a suitable organic solvent like DMSO or ethanol, and then dilute with water to the final concentration. | |
| - Gentle heating and sonication can also aid in dissolution. | |
| Incorrect Solvent Choice | The chosen solvent may not be appropriate for the compound or the application method. |
| - Refer to the compound's solubility data if available. | |
| - For biological assays, ensure the final concentration of the organic solvent is low enough to not cause phytotoxicity on its own. A solvent-only control is essential. |
Issue 3: Observed phytotoxicity in non-target or crop species.
| Possible Cause | Troubleshooting Step |
| High Concentration | The applied concentration may be too high, leading to non-selective effects. |
| - Re-evaluate the dose-response curve to find a concentration that is effective on the target weed but safe for the desired crop. | |
| Application Method | Spray drift or runoff may be affecting non-target plants. |
| - Use a more targeted application method, such as a shielded sprayer or spot treatment. | |
| - Avoid application during windy conditions. |
Data Presentation
Table 1: Herbicidal Activity of Various Phenolic Compounds from Plant Extracts
| Phenolic Compound(s) | Source | Target Weeds | Observed Effect | Reference |
| Myricitrin | Synthetic/Plant Extract | Raphanus sativus, Lepidium sativum | Pre- and post-emergence herbicidal activity. | [10] |
| Ferulic acid, Gallic acid | Synthetic/Plant Extract | Sinapis arvensis, Lolium multiflorum, Parthenium hysterophorus | Suppressed seed germination (60-80%) and negatively affected biochemical pathways. | [6] |
| Total Phenolic Compounds | Sunflower (Helianthus annuus) | Brassica napus, Convolvulus syriaca | Reduction in seed germination and seedling growth. | [11] |
| Gallic acid, vanillic acid, etc. | Castor, Artemisia, Wheat, Sorghum | Sinapis arvensis, Lolium multiflorum, Parthenium hysterophorus | 60-100% reduction in seed germination at 5% (w/v) extract concentration. | [12] |
| Ferulic, chrysin, sinapic, etc. | Orange peel waste | Phalaris minor, Malva parviflora | Inhibition of germination and growth. | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Herbicidal Concentration of this compound
Objective: To determine the effective concentration range of this compound for pre- and post-emergence herbicidal activity on a target weed species.
Materials:
-
This compound
-
Target weed seeds (e.g., Lolium multiflorum, Sinapis arvensis)
-
Potting mix
-
Pots or trays
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Growth chamber or greenhouse with controlled conditions
Methodology:
Part A: Pre-emergence Herbicidal Activity Assay
-
Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Prepare Test Solutions: Create a series of dilutions from the stock solution using distilled water. A common starting range for phenolic compounds is 0.1, 0.5, 1, 5, and 10 mM. Add a surfactant (e.g., 0.1% v/v Tween 20) to each solution to ensure even application. Prepare a control solution containing the same concentration of DMSO and surfactant as the highest concentration test solution.
-
Sowing of Weed Seeds: Fill pots or trays with potting mix and sow a predetermined number of weed seeds (e.g., 20-30 seeds) per pot.
-
Application: Apply a fixed volume of each test solution and the control solution evenly to the soil surface of the respective pots.
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot and calculate the percentage of germination inhibition compared to the control.
Part B: Post-emergence Herbicidal Activity Assay
-
Plant Growth: Sow weed seeds in pots and grow them in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Prepare Test Solutions: Prepare the same series of test and control solutions as in Part A.
-
Application: Apply the test and control solutions as a foliar spray to the seedlings, ensuring complete and even coverage.
-
Incubation: Return the pots to the growth chamber or greenhouse.
-
Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Record visual injury symptoms on a scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) for both germination inhibition and biomass reduction using appropriate statistical software. This will give you a quantitative measure of the herbicidal potency.
Visualizations
Caption: Workflow for determining the optimal herbicidal concentration.
Caption: Potential herbicidal mechanisms of phenolic compounds.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Phenolic Compounds Extracted from Agro-Industrial Wastes as Natural Herbicides [ejchem.journals.ekb.eg]
- 5. Assessment of phenolic herbicide toxicity and mode of action by different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogcommn.org [phcogcommn.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. US20200390097A1 - Herbicidal Composition Comprising at Least One Phenolic Active Compound - Google Patents [patents.google.com]
- 11. Newcastle University eTheses: Bioherbicidal properties of sunflower (Helianthus annuus L.) and its activities in weed management [theses.ncl.ac.uk]
- 12. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]
Technical Support Center: Overcoming Resistance to Methyl 2-(2,4-dihydroxyphenyl)acetate in Weeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(2,4-dihydroxyphenyl)acetate as a potential herbicide. Given that this is a novel compound with a mode of action that is not yet fully elucidated, this guide is based on the hypothesized action as a synthetic auxin mimic, due to its structural similarities to indole-3-acetic acid (IAA) and other auxin-like herbicides.
FAQs: Understanding this compound and Potential Resistance
Q1: What is the hypothesized mode of action of this compound?
A1: Based on its chemical structure, which features a phenylacetic acid backbone, this compound is hypothesized to act as a synthetic auxin.[1][2] This means it likely mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3][4][5][6]
Q2: What are the typical symptoms of a synthetic auxin herbicide on susceptible weeds?
A2: Susceptible plants treated with synthetic auxin herbicides typically exhibit symptoms such as epinasty (twisting and curling of stems and petioles), leaf cupping and crinkling, stem swelling, and overall abnormal growth.[7][8] These symptoms result from the disruption of normal hormonal balance.[4]
Q3: What are the primary mechanisms by which weeds can develop resistance to synthetic auxin herbicides?
A3: Weed resistance to synthetic auxins can occur through two main mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB F-box proteins), which prevents the herbicide from binding effectively.[3][9]
-
Non-Target-Site Resistance (NTSR): This is more common for auxin herbicides and can involve several processes, including reduced herbicide uptake or translocation, and enhanced herbicide metabolism, where the plant breaks down the herbicide into non-toxic compounds before it can reach its target site.[10][11][12][13]
Q4: How can I determine if a weed population is resistant to this compound?
A4: The first step is to conduct a whole-plant bioassay comparing the response of the suspected resistant population to a known susceptible population. This typically involves treating plants with a range of herbicide doses and observing the level of injury or survival.[14]
Q5: If I confirm resistance, how can I differentiate between target-site and non-target-site resistance?
A5: Differentiating between TSR and NTSR requires a combination of physiological and molecular approaches. Sequencing the target auxin receptor genes can identify mutations associated with TSR.[15] Investigating herbicide uptake, translocation, and metabolism, often using radiolabeled herbicide, can provide evidence for NTSR.[16][17] Synergist studies, for example using P450 inhibitors, can also point towards metabolism-based resistance.
Troubleshooting Guides
Problem 1: Inconsistent or No Herbicidal Activity in Initial Screenings
| Potential Cause | Troubleshooting Step |
| Incorrect Herbicide Concentration | Verify calculations and prepare fresh serial dilutions from a new stock solution. |
| Herbicide Degradation | Store stock solutions of this compound in a cool, dark place. For long-term storage, consider -20°C or -80°C. |
| Suboptimal Application | Ensure uniform spray coverage. For soil-applied tests, ensure proper incorporation and watering. |
| Environmental Conditions | Maintain optimal growing conditions (light, temperature, humidity) for the target weed species. Stress can affect herbicide efficacy. |
| Formulation Issues | Ensure the compound is properly solubilized. The use of an appropriate solvent and/or adjuvant may be necessary. |
Problem 2: Suspected Resistance in a Weed Population After Initial Effective Control
| Potential Cause | Troubleshooting Step |
| Selection of Resistant Individuals | Collect seeds from surviving plants in the field for controlled resistance testing in a greenhouse.[14] |
| Application Error in the Field | Rule out other causes of poor control such as incorrect application timing, improper rate, or unfavorable weather conditions.[18][19] |
| Patchy Weed Distribution | Sample from multiple locations within the field to get a representative sample of the weed population. |
Problem 3: Difficulty in Confirming the Level of Resistance
| Potential Cause | Troubleshooting Step |
| High Biological Variability | Increase the number of replicates in your dose-response bioassay to improve statistical power. |
| Lack of a True Susceptible Population | Obtain a known susceptible seed source from a reputable supplier or a location with no history of herbicide application. |
| Incorrect Dose Range | Conduct a preliminary range-finding experiment to determine the appropriate dose range to establish a full dose-response curve. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a weed population.
1. Plant Preparation:
- Grow seeds from both the suspected resistant (R) and known susceptible (S) populations in pots containing a standard potting mix.
- Thin seedlings to a uniform number per pot (e.g., 4 plants per pot).
- Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
2. Herbicide Application:
- When plants reach the 3-4 leaf stage, treat them with a range of this compound doses. A typical range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the anticipated effective dose (x).
- Include an untreated control for both R and S populations.
- Apply the herbicide using a calibrated cabinet sprayer to ensure uniform application.
3. Data Collection and Analysis:
- At 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
- Harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
- Calculate the dose required to cause 50% growth reduction (GR50) for both R and S populations using a log-logistic dose-response model.
- The Resistance Index (RI) is calculated as: RI = GR50 (R population) / GR50 (S population).
Data Presentation Example:
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | 50 | - |
| Resistant (R) | 500 | 10 |
Protocol 2: Investigating Enhanced Metabolism using a P450 Inhibitor
This protocol can provide evidence for metabolism-based non-target-site resistance.
1. Plant Preparation:
- Grow R and S plants as described in Protocol 1.
2. Treatment Application:
- Prepare four treatment groups for each population:
- Untreated Control
- This compound alone (at a dose that provides partial control of the R population, e.g., the GR25).
- P450 inhibitor (e.g., malathion) alone.
- P450 inhibitor followed by this compound.
- Apply the P450 inhibitor approximately 1 hour before the herbicide application.
3. Data Collection and Analysis:
- At 21 days after treatment, assess plant injury or measure biomass as in Protocol 1.
- If the P450 inhibitor significantly increases the efficacy of this compound in the R population (i.e., increased injury or reduced biomass compared to the herbicide alone), this suggests that P450-mediated metabolism is a mechanism of resistance.
Visualizations
Caption: Hypothesized signaling pathway for this compound as a synthetic auxin.
Caption: Workflow for confirming and characterizing herbicide resistance.
Caption: Decision tree for troubleshooting reduced herbicide efficacy.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. southeast.k-state.edu [southeast.k-state.edu]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. fbn.com [fbn.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding herbicide resistance part 1: Target site resistance [syngenta.ca]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.openagrar.de [ojs.openagrar.de]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 19. wssa.net [wssa.net]
Technical Support Center: Photodegradation of Methyl 2-(2,4-dihydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the photodegradation of Methyl 2-(2,4-dihydroxyphenyl)acetate.
Troubleshooting Guides
This section addresses common issues encountered during photodegradation experiments involving this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Degradation | Inadequate light source intensity or incorrect wavelength. | Verify the emission spectrum and intensity of your lamp. For phenolic compounds, a UV source (e.g., 254 nm or 365 nm) is often required. Ensure the lamp is properly warmed up and positioned. |
| Inactive or insufficient photocatalyst. | If using a photocatalyst like TiO₂ or ZnO, ensure it is of a suitable grade and concentration. Disperse the catalyst uniformly in the solution by stirring or sonication before and during irradiation.[1][2] | |
| Presence of quenching species. | Scavengers of reactive oxygen species (ROS) in the solvent or from contaminants can inhibit degradation. Use high-purity solvents and glassware. Consider performing experiments with radical scavengers to identify the dominant reactive species.[1] | |
| Incorrect pH of the solution. | The pH can influence the surface charge of the photocatalyst and the speciation of the target compound. Optimize the pH to enhance adsorption onto the catalyst surface and facilitate degradation.[2] | |
| Inconsistent or Irreproducible Results | Fluctuations in experimental conditions. | Maintain consistent temperature, light intensity, stirring rate, and sample volume across all experiments. Use a thermostated reactor if possible. |
| Degradation of the compound in the dark. | Perform control experiments in the dark to assess the contribution of adsorption or other non-photochemical degradation pathways. Stir the solution with the photocatalyst in the dark before irradiation to establish adsorption-desorption equilibrium. | |
| Inaccurate sample analysis. | Calibrate your analytical instrument (e.g., HPLC) before each run. Prepare fresh standards and ensure proper sample filtration to remove catalyst particles before injection. | |
| Formation of Unexpected Peaks in Chromatogram | Presence of impurities in the starting material. | Analyze the starting material by HPLC or other techniques to identify any impurities that could interfere with the analysis of photoproducts. |
| Formation of secondary photoproducts. | Monitor the reaction at different time points to track the formation and subsequent degradation of intermediates. | |
| Contamination from experimental setup. | Thoroughly clean all glassware and equipment to avoid cross-contamination. Run solvent blanks to identify any extraneous peaks. | |
| Difficulty in Identifying Degradation Products | Low concentration of intermediates. | Concentrate the sample before analysis. Use a more sensitive analytical technique such as LC-MS/MS or GC-MS for identification. |
| Co-elution of peaks in HPLC. | Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column to improve the separation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation pathway for this compound?
A1: While specific studies on this compound are limited, the degradation of similar phenolic compounds and esters suggests a pathway involving:
-
Hydroxylation: Attack by hydroxyl radicals on the aromatic ring, leading to the formation of polyhydroxylated derivatives.[1]
-
Ester Hydrolysis: Cleavage of the methyl ester group to form 2,4-dihydroxyphenylacetic acid.
-
Side-Chain Oxidation: Oxidation of the acetic acid side chain.
-
Ring Opening: Subsequent attack by reactive oxygen species can lead to the opening of the aromatic ring, eventually resulting in mineralization to CO₂, H₂O, and mineral acids.
Q2: What type of light source is recommended for this experiment?
A2: A UV lamp, such as a medium-pressure mercury lamp with a principal emission at 365 nm, is a common choice for irradiating phenolic compounds.[3] The selection of the light source should be based on the UV-Vis absorption spectrum of this compound.
Q3: Is a photocatalyst necessary for the degradation of this compound?
A3: While direct photolysis may occur, the use of a semiconductor photocatalyst like TiO₂ or ZnO can significantly enhance the degradation rate.[1][2][4] These catalysts generate highly reactive hydroxyl radicals upon illumination, which are effective in degrading organic pollutants.[1]
Q4: How can I monitor the degradation of this compound and the formation of its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique for monitoring the concentration of the parent compound and its aromatic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradation products.
Q5: What are some common experimental parameters that I should optimize?
A5: Key parameters to optimize include:
-
Catalyst concentration: Typically in the range of 0.1 to 2 g/L.[2]
-
Initial concentration of the substrate: Higher concentrations may require longer irradiation times.
-
pH of the solution: Can affect the surface chemistry of the photocatalyst and the substrate.[2]
-
Light intensity: Higher intensity generally leads to faster degradation, up to a certain point.
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound
-
Preparation of the reaction suspension:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a water/acetonitrile (B52724) mixture).
-
In a quartz reactor, add the desired volume of the stock solution and dilute with ultrapure water to the final volume.
-
Add the photocatalyst (e.g., TiO₂ P25) to the solution to achieve the desired concentration (e.g., 1 g/L).
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for at least 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the substrate and the photocatalyst surface.
-
-
Photoreaction:
-
Place the reactor in a photochemical reactor equipped with a UV lamp (e.g., 365 nm) and a cooling system to maintain a constant temperature.
-
Turn on the lamp to initiate the photoreaction. Continue to stir the suspension throughout the experiment.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
-
Analyze the filtrate by HPLC to determine the concentration of this compound and its degradation products.
-
Protocol 2: HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.
Data Presentation
Table 1: Hypothetical Degradation Efficiency under Different Conditions
| Condition | Catalyst | Catalyst Conc. (g/L) | Initial Substrate Conc. (mg/L) | Degradation (%) after 120 min |
| 1 | TiO₂ P25 | 1.0 | 20 | 85 |
| 2 | ZnO | 1.0 | 20 | 78 |
| 3 | None (Photolysis) | - | 20 | 15 |
| 4 | TiO₂ P25 | 0.5 | 20 | 65 |
| 5 | TiO₂ P25 | 1.0 | 50 | 60 |
Table 2: Hypothetical Kinetic Data for Photodegradation
| Parameter | Value |
| Apparent rate constant (k_app) | 0.015 min⁻¹ |
| Half-life (t₁/₂) | 46.2 min |
| Correlation coefficient (R²) | 0.992 |
Visualizations
Caption: Experimental workflow for the photodegradation of this compound.
Caption: Plausible photodegradation pathway for this compound.
References
- 1. Photocatalytic degradation of resorcinol, an endocrine disrupter, by TiO2 and ZnO suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Photocatalytic Degradation Of Resorcinol Over Zno Powder The Influence Of Peroxomonosulphate And Peroxodisulphate On The Reaction Rate [journalijar.com]
Technical Support Center: Enhancing the Efficacy of Methyl 2-(2,4-dihydroxyphenyl)acetate with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 2-(2,4-dihydroxyphenyl)acetate and potential adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a phenolic ester.[1] Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2] While this compound has been isolated from natural sources like Nigella damascena seeds and noted for selective phytotoxic effects, its full biological activity profile is an area of ongoing research.[1]
Q2: What is the rationale for using adjuvants with this compound?
The primary goal of using adjuvants is to enhance the therapeutic or biological effect of the primary compound. For a phenolic compound like this compound, adjuvants are often considered to create synergistic effects, particularly in antioxidant activity.[2] This can lead to a greater effect at lower concentrations, potentially reducing off-target effects. The mechanisms behind these synergistic interactions can be complex and may involve the ability of a mixture of bioactive compounds to affect multiple targets.[2]
Q3: What classes of compounds are likely to have a synergistic antioxidant effect with this compound?
Based on studies of other phenolic compounds, potential synergistic partners include:
-
Other Phenolic Compounds: Combinations of different phenols, such as ferulic acid, caffeic acid, and epigallocatechin-3-gallate, have shown synergistic antioxidant activity.[2]
-
Vitamins: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are well-known antioxidants that can act synergistically with phenolic compounds.
-
Flavonoids: Compounds like quercetin (B1663063) and rutin (B1680289) have demonstrated synergistic effects when combined with phenolic acids.
Q4: Are there any known signaling pathways modulated by compounds structurally related to this compound?
Yes, 3,4-dihydroxyphenylacetic acid (DHAA), a structurally similar compound, has been shown to ameliorate gut barrier dysfunction in type 2 diabetes mouse models by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway.[3] This suggests that this compound might also modulate inflammatory and cell-signaling pathways, although this needs to be experimentally verified.
Troubleshooting Guides
Issue 1: Inconsistent or Low Antioxidant Activity Detected in In Vitro Assays (e.g., DPPH, FRAP, ABTS)
-
Possible Cause 1: Compound Instability. Phenolic compounds can be sensitive to light, pH, and temperature.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for 1 month, protected from light and under nitrogen.[1]
-
Ensure the pH of your assay buffer is within the optimal range for the compound's stability and the assay's chemistry.
-
Minimize the exposure of your compound and assay plates to light.
-
-
-
Possible Cause 2: Interference from Solvents. The solvent used to dissolve the compound might interfere with the assay.
-
Troubleshooting Steps:
-
Run a solvent control (blank) to determine if the solvent itself is contributing to the signal.
-
Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay well is low and consistent across all wells.
-
-
-
Possible Cause 3: Inappropriate Assay for the Compound's Mechanism. Different antioxidant assays rely on different chemical reactions (e.g., hydrogen atom transfer vs. single electron transfer).[4]
-
Troubleshooting Steps:
-
Employ a panel of antioxidant assays (e.g., DPPH, FRAP, and ABTS) to obtain a comprehensive profile of the compound's antioxidant capacity.[2]
-
-
Issue 2: High Variability or Unexpected Results in Cell-Based Assays
-
Possible Cause 1: Cytotoxicity of the Compound or Adjuvant. At higher concentrations, phenolic compounds can be cytotoxic, which can confound the results of functional assays.
-
Troubleshooting Steps:
-
Perform a dose-response cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line.[5]
-
Always include a vehicle control (cells treated with the solvent used to dissolve the compounds) to establish a baseline for cell viability.
-
-
-
Possible Cause 2: Interference with Assay Reagents. Phenolic compounds can interfere with the chemistry of certain cell-based assays. For example, their redox activity can affect assays that rely on redox indicators like MTT.
-
Troubleshooting Steps:
-
If you suspect interference, try an alternative assay that measures a different cellular parameter (e.g., an ATP-based viability assay like CellTiter-Glo® instead of an MTT assay).
-
Include a cell-free control (compound in media with assay reagents but no cells) to check for direct chemical reactions between your compound and the assay reagents.
-
-
-
Possible Cause 3: Contamination or Inconsistent Cell Culture Practices.
-
Troubleshooting Steps:
-
Regularly test cell lines for mycoplasma contamination.
-
Ensure consistent cell seeding density and passage number across experiments, as these can influence cellular responses.
-
-
Quantitative Data Presentation
The following table is a hypothetical example to illustrate how to present quantitative data when assessing the synergistic effects of this compound with an adjuvant.
Table 1: Synergistic Antioxidant Activity of this compound (MDPA) and Ascorbic Acid in a DPPH Radical Scavenging Assay.
| Treatment Group | Concentration (µM) | % DPPH Inhibition (Mean ± SD) | IC50 (µM) |
| MDPA alone | 10 | 15.2 ± 1.8 | 85.3 |
| 25 | 32.5 ± 2.5 | ||
| 50 | 51.3 ± 3.1 | ||
| 100 | 78.9 ± 4.2 | ||
| Ascorbic Acid alone | 5 | 25.6 ± 2.1 | 45.7 |
| 10 | 48.9 ± 3.5 | ||
| 20 | 75.4 ± 4.0 | ||
| MDPA + Ascorbic Acid | 10 + 5 | 45.8 ± 3.3 | 12.1 (Combination) |
| 25 + 10 | 70.1 ± 4.5 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Synergy
This protocol is adapted from standard procedures for assessing the antioxidant activity of phenolic compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of this compound and the chosen adjuvant (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound, the adjuvant, or the combination of both to respective wells.
-
Include a positive control (e.g., a known antioxidant like Trolox) and a blank control (solvent only).
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
To evaluate synergy, the Combination Index (CI) can be calculated. A CI < 1 indicates synergy.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, the adjuvant, or the combination for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Include wells with untreated cells (negative control) and vehicle-treated cells.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated or vehicle-treated control.
-
Visualizations
Caption: Putative inhibitory effect on the MAPK-MLCK signaling pathway.
Caption: General workflow for assessing synergistic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. remedypublications.com [remedypublications.com]
- 3. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Natural Product Herbicide Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in natural product herbicide development.
Section 1: Discovery, Isolation, and Purification
This section addresses common issues faced during the initial stages of finding and isolating bioactive compounds.
FAQs & Troubleshooting
Question: My bioassay-guided fractionation process repeatedly leads to the rediscovery of known, non-patentable compounds. How can I make this process more efficient?
Answer: This is a common and costly problem in natural product discovery.[1][2][3] To avoid the laborious process of re-isolating known phytotoxins, a strategy known as "dereplication" should be integrated early into your workflow.[3] This involves creating a detailed chemical profile of your crude extract or partially purified fractions using techniques like LC-MS and NMR and comparing the data against established natural product databases. This allows for the early identification and deprioritization of extracts containing common, well-documented compounds, saving significant time and resources.[2]
Question: I have a promising crude extract with high herbicidal activity, but the activity is lost upon fractionation. What are the potential causes and solutions?
Answer: Loss of bioactivity during fractionation can be attributed to several factors:
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Synergistic Effects: The herbicidal activity may not come from a single compound but from a synergistic interaction between multiple compounds in the crude extract.[4] To test for this, you can try recombining different "inactive" fractions to see if activity is restored.
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Compound Instability: The active compound may be unstable and degrade during the purification process (e.g., due to changes in pH, exposure to light, or temperature). Ensure that extraction and fractionation are performed under mild conditions. Consider using techniques like solid-phase extraction (SPE) which can be faster and less harsh than traditional liquid-liquid chromatography.
-
Low Concentration: The active compound might be present in very low concentrations (yields of natural products can be as low as 1-100 ppm), and upon fractionation, its concentration in any single fraction may fall below the limit of detection for your bioassay.[5] Try concentrating the fractions further before re-testing.
Question: What are the most common issues when scaling up the production of a promising natural phytotoxin?
Answer: Scaling up production from lab to pilot or industrial scale presents significant challenges.[5] For microbial products, this requires optimizing the nutrient medium and fermentation conditions to maximize the yield of the desired metabolite.[5] For plant-derived compounds, it may involve establishing large-scale cultivation of the source plant.[5] A major hurdle is developing a simple, cost-effective purification method that minimizes the use of organic solvents and is reproducible at a large scale.[5] Quality control methods must also be developed and implemented to ensure consistency between batches.[4][5]
Experimental Protocol: Bioassay-Guided Fractionation
This protocol outlines a standard workflow for isolating a bioactive compound from a plant or microbial extract.
-
Preparation of Crude Extract:
-
Select the source material (e.g., dried plant leaves, microbial culture).
-
Perform an initial extraction using a solvent appropriate for the suspected class of compounds (e.g., methanol, ethyl acetate).
-
Evaporate the solvent to yield the crude extract.
-
-
Initial Bioassay:
-
Screen the crude extract for herbicidal activity using a primary bioassay (e.g., seed germination inhibition assay against a model species like Lactuca sativa).
-
Include a positive control (a known herbicide) and a negative control (solvent only).
-
-
Preliminary Fractionation:
-
If the crude extract is active, perform an initial, broad fractionation using a technique like liquid-liquid partitioning or flash chromatography. This will separate the complex mixture into several simpler fractions based on polarity.
-
-
Fraction Bioassay & Dereplication:
-
Test each fraction for herbicidal activity.
-
Analyze the most active fraction(s) using LC-MS or NMR to dereplicate and identify any known compounds.
-
-
Iterative Purification:
-
Subject the most active and novel fraction to further rounds of chromatographic separation (e.g., HPLC).
-
After each round, test the resulting sub-fractions for activity.
-
Continue this iterative process until a pure, single compound is isolated.
-
-
Structure Elucidation:
-
Once the active compound is purified, determine its chemical structure using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC), mass spectrometry, and X-ray crystallography.
-
Visualization: Bioassay-Guided Fractionation Workflow
Section 2: Mechanism of Action (MoA) Elucidation
This section focuses on the difficulties in determining how a natural herbicide affects the target weed.
FAQs & Troubleshooting
Question: My in vitro bioassay results (e.g., enzyme inhibition) do not correlate with the whole-plant (in vivo) phytotoxicity. Why is this happening?
Answer: A lack of correlation between in vitro and in vivo results is a significant challenge.[5] The primary reason is often the difficulty of the natural product penetrating the plant's protective cuticle to reach its target site.[5] While a compound may be a potent inhibitor of a specific enzyme in a cell-free system, its physicochemical properties (e.g., polarity, molecular size) may prevent its uptake and translocation within the plant. Formulating the compound with adjuvants or surfactants can sometimes overcome this barrier.
Question: How can I identify a novel mechanism of action for my natural product lead?
Answer: Identifying a new MoA is a key goal, as no herbicide with a fundamentally new mechanism has been commercialized in over two decades.[4][5][6] Natural products are excellent sources for new target sites.[6][7][8] A multi-pronged approach is recommended:
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Physionomics: Observe the symptoms of phytotoxicity in detail. Bleaching, for instance, might suggest inhibition of pigment synthesis, while rapid necrosis could point to cell membrane disruption.[3][9]
-
Targeted Enzyme Assays: Based on the symptoms, test the compound's effect on known herbicide target enzymes (e.g., ACCase, ALS, EPSPS, GS).[9]
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Metabolomics: Analyze the metabolic profile of treated plants. The accumulation of a specific substrate or depletion of a product can pinpoint which biochemical pathway is being inhibited.[4]
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Resistance Gene Identification: If the producing organism is the source of the natural product, its genome may contain a self-resistance gene that can reveal the compound's target.[10][11]
Question: Many natural product extracts cause general necrosis or "burn-down" symptoms. How can I determine if this is a specific MoA or just general toxicity?
Answer: Differentiating a specific MoA from general membrane disruption can be difficult, as many herbicidal actions ultimately lead to reactive oxygen species (ROS) production and membrane damage.[12] To investigate further, you can measure markers of oxidative stress and membrane leakage at various time points and concentrations. A specific MoA will often trigger these downstream effects in a dose-dependent and time-dependent manner that can be distinguished from a non-specific, detergent-like effect on the cell membrane. Comparing the effects to herbicides with known MoAs that also cause necrosis (e.g., PPO inhibitors) can provide valuable insight.[12]
Data Presentation: Herbicidal Potency Comparison
The following table compares the inhibitory concentration (IC50) of natural products identified via bioassay-guided fractionation with a conventional synthetic herbicide, illustrating their high potential.
| Compound | Source Organism | Type | Target Weed | IC50 (Radicle Growth Inhibition) | Reference |
| Narciclasine | Narcissus sp. | Natural Product | Senecio vulgaris | 0.10 µM | [13] |
| Lycorine | Amaryllis belladonna | Natural Product | Senecio vulgaris | 0.93 µM | [13] |
| Chlorpropham | - | Synthetic Herbicide | Senecio vulgaris | 110 µM (0.11 mM) | [13] |
Visualization: Simplified MoA Pathway - Enzyme Inhibition
Section 3: Formulation, Stability, and Field Application
This section covers the critical step of turning a bioactive compound into a usable and effective product.
FAQs & Troubleshooting
Question: My natural product herbicide shows excellent activity in the greenhouse but performs poorly in the field. What could be the issue?
Answer: The transition from controlled greenhouse conditions to the field introduces many variables that can reduce efficacy. Key factors include:
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Environmental Stability: Natural products are often less stable than synthetic ones and can be rapidly degraded by sunlight (photodegradation), temperature, or microbial action in the soil.[1][7][14]
-
Formulation: A lab-dissolved compound will behave differently than a formulated product. Without proper formulation, the active ingredient may not adhere to the leaf surface, may be washed off by rain, or may not penetrate the cuticle effectively.[4][5]
-
Soil Interaction: The compound may bind strongly to soil particles (adsorption), making it unavailable for uptake by weed roots.[14][15] Soil pH, organic matter content, and microbial populations all influence a herbicide's fate and persistence.[14][16]
Question: How can I improve the stability and shelf-life of my natural product-based formulation?
Answer: Improving stability is a major challenge for botanical pesticides.[17][18] Several formulation strategies can help:
-
Encapsulation: Micro- or nanoencapsulation can protect the active ingredient from environmental degradation (e.g., UV light) and allow for a controlled release of the compound over time.[1][19]
-
Adjuvants and Stabilizers: Adding components like UV protectants, antioxidants, and pH buffers to the formulation can significantly increase the half-life of the active ingredient.[5]
-
Oil Dispersion (OD): For compounds that are not water-soluble, creating an oil dispersion formulation can improve stability and application characteristics.[17]
Question: What are the key components of a successful herbicide formulation?
Answer: A formulation is more than just the active ingredient (AI). It is a complex mixture designed to maximize efficacy, safety, and ease of use.[5] Beyond the AI, formulations typically include:
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Solvents: To dissolve the AI.
-
Adjuvants: To enhance performance (e.g., surfactants to improve leaf wetting, penetrants to cross the cuticle).
-
Stabilizers: Such as UV protectors, buffers, and microbiocides to ensure shelf-life.[5]
-
Inert fillers: To provide bulk for granular formulations.[5]
Experimental Protocol: Basic Formulation Stability Test
This protocol provides a method for assessing the physical and chemical stability of a new liquid formulation.
-
Preparation:
-
Prepare several samples of the final formulation in clear, sealed containers.
-
Prepare a control sample of the technical-grade active ingredient dissolved in a standard solvent.
-
-
Accelerated Storage Test:
-
Place a set of samples in an oven at a constant elevated temperature (e.g., 54°C) for 14 days. This simulates a longer period of storage at ambient temperatures.
-
Store another set of samples at room temperature, and another at a refrigerated temperature (e.g., 4°C).
-
-
Periodic Evaluation (e.g., Day 0, 7, 14):
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Visual Inspection: Check for any physical changes such as phase separation, crystallization, sedimentation, or color change.
-
Chemical Analysis: Use a quantitative method like HPLC to measure the concentration of the active ingredient. A significant decrease in concentration indicates chemical degradation.
-
pH Measurement: Monitor the pH of the formulation, as changes can indicate degradation.
-
-
Data Analysis:
-
Plot the concentration of the active ingredient over time for each storage condition.
-
Calculate the degradation rate and estimate the shelf-life under normal storage conditions. A formulation is generally considered unstable if the AI concentration drops by more than 5-10%.
-
Visualization: Troubleshooting Field Efficacy Issues
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches for the Development of New Herbicides Based on Natural Compounds [mdpi.com]
- 6. Rationale for a natural products approach to herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caws.org.nz [caws.org.nz]
- 8. researchgate.net [researchgate.net]
- 9. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 10. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action. [folia.unifr.ch]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Physiological action of bioherbicides in weed control: a systematic review [frontiersin.org]
- 13. The Use of Bio-Guided Fractionation to Explore the Use of Leftover Biomass in Dutch Flower Bulb Production as Allelochemicals against Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. driftlessprairies.org [driftlessprairies.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. Formulation Challenges Facing the Agrochemical Industry [microtrac.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Protocol Refinement for Allelopathy Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their allelopathy bioassay protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during allelopathy bioassays, offering potential causes and solutions in a question-and-answer format.
Q1: My control and treatment results are highly variable between replicates. What could be the cause?
A1: High variability can stem from several factors related to experimental setup and materials.
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Uneven Seed Quality: Seeds may have inherent differences in viability and vigor.
-
Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity can affect germination and growth.
-
Non-uniform Substrate: Differences in the composition or moisture level of the growth medium can lead to varied responses.
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Pipetting Errors: Inaccurate dispensing of extracts or control solutions will lead to inconsistent concentrations.
Troubleshooting Steps:
-
Seed Sorting: Visually inspect and select seeds of uniform size and color. Conduct a pre-experimental germination test to ensure a viability rate of at least 75%.[1]
-
Controlled Environment: Use a growth chamber or incubator with stable temperature and light conditions. Ensure all replicates are placed in the same location to minimize micro-environmental differences.
-
Homogenize Substrate: Thoroughly mix any soil or sand-based substrates to ensure uniformity. If using filter paper, ensure it is evenly moistened.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling.
Q2: I'm observing inhibition in my bioassay, but I'm not sure if it's due to allelopathy or other factors. How can I differentiate?
A2: It is crucial to distinguish between allelopathic effects and other forms of plant interference, such as competition for resources or osmotic effects of the extract.
-
Osmotic Potential: Concentrated plant extracts can have a high osmotic potential, which can inhibit water uptake by seeds and mimic allelopathic effects.[2]
-
Nutrient Imbalance: Extracts may contain nutrients that could either stimulate or inhibit growth, confounding the results.
-
pH Changes: The pH of the extract can differ significantly from the control and affect germination and seedling growth.
Troubleshooting Steps:
-
Measure Osmotic Potential: Use an osmometer to determine the osmotic potential of your extracts. Prepare a control solution with a non-toxic osmoticum (e.g., polyethylene (B3416737) glycol - PEG) that matches the osmotic potential of the extract.
-
Nutrient Analysis: Analyze the nutrient content of your extracts. If it is significantly different from the control, this should be noted as a potential confounding factor.
-
pH Adjustment: Measure the pH of your extracts and adjust the pH of your control solution to match.
-
Activated Carbon: Incorporating activated carbon into the growth medium can help differentiate between allelopathy and resource competition. Activated carbon adsorbs organic compounds (allelochemicals) but not nutrients.[3]
Q3: My results from laboratory bioassays are not replicating in greenhouse or field studies. Why is there a discrepancy?
A3: The transition from controlled laboratory conditions to more complex environments often reveals the influence of additional factors that can alter allelopathic interactions.[4]
-
Microbial Degradation: Soil microorganisms can degrade or transform allelochemicals, reducing their activity.[5]
-
Soil Adsorption: Allelochemicals can bind to soil particles, making them less available to target plants.
-
Environmental Factors: Temperature, moisture, and light conditions in the field can affect the stability and efficacy of allelochemicals.
Troubleshooting Steps:
-
Soil Sterilization: Compare results in sterilized versus non-sterilized soil to assess the impact of microbial activity.
-
Soil Type Analysis: Test your extracts in different soil types to understand the role of soil composition in allelochemical availability.
-
Field-Relevant Conditions: Design laboratory and greenhouse experiments to mimic field conditions as closely as possible in terms of temperature, light, and watering regimes.
Frequently Asked Questions (FAQs)
What is the most appropriate control for an allelopathy bioassay?
The ideal control should account for all potential non-allelopathic effects of the plant extract. A simple distilled water control is often insufficient. A more appropriate control would be a solution that matches the pH and osmotic potential of the plant extract.[2]
How do I choose the right concentration of plant extract to test?
It is advisable to test a range of concentrations to observe a dose-response relationship.[6] Some studies use concentrations that reflect the natural release of allelochemicals in the field, which can be estimated based on plant biomass and litter decomposition rates. A common starting point is to prepare a stock solution (e.g., 10% w/v) and then create a dilution series (e.g., 1%, 2.5%, 5%, 10%).[1]
What are the most sensitive parameters to measure in a germination bioassay?
While germination percentage is a common metric, radicle (root) elongation is often a more sensitive indicator of allelopathic stress.[2] Measuring both germination rate and seedling growth (root and shoot length, biomass) provides a more comprehensive assessment of phytotoxicity.[7]
How can I prepare a simple aqueous plant extract for a bioassay?
A common method involves drying the plant material, grinding it into a powder, and then soaking it in distilled water. The ratio of plant material to water, extraction time, and temperature can be varied. A typical protocol is to soak 10g of dried plant powder in 100mL of distilled water for 24 hours at room temperature, followed by filtration.[8]
Data Presentation
Table 1: Effect of Nicotiana glauca Aqueous Extract Concentration on Seed Germination of Acacia gerrardii
| Plant Part | Extract Concentration (g/L) | Germination Rate (%) Reduction Relative to Control |
| Leaf | 60 | 81.11 |
| Leaf | 100 | 93.33 |
| Flower | 20 | 48.93 |
| Flower | 60 | 81.91 |
| Flower | 100 | 92.55 |
Data synthesized from a study on the allelopathic potential of Nicotiana glauca.[9]
Table 2: Inhibitory Effects of Fenugreek Organ Extracts on Germination Percentage and Rate
| Fenugreek Organ | Reduction in Germination Percentage (%) | Reduction in Germination Rate (%) |
| Leaf | 91 | 74 |
| Pod | 9 | 25 |
This table summarizes the differential allelopathic effects of various plant parts.[6]
Table 3: IC50 Values (mM) of Vanillic and Ferulic Acid on Lactuca sativa Growth Parameters
| Growth Parameter | Vanillic Acid | Ferulic Acid |
| Germination | 7.14 | 1.62 |
| Shoot Length | 0.93 | 0.71 |
| Root Length | 0.82 | 0.62 |
| Dry Biomass | 1.81 | 0.82 |
IC50 is the concentration required for 50% growth inhibition, indicating the potency of the allelochemicals.[7]
Experimental Protocols
1. Protocol for Aqueous Plant Extract Preparation
This protocol describes a standardized method for preparing aqueous extracts for use in allelopathy bioassays.
Materials:
-
Dried plant material (leaves, stems, roots, etc.)
-
Distilled water
-
Grinder or blender
-
Erlenmeyer flasks
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Sterile storage bottles
Procedure:
-
Drying: Dry the collected plant material in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a grinder or blender.
-
Extraction:
-
Weigh a specific amount of the plant powder (e.g., 10 g) and place it in an Erlenmeyer flask.
-
Add a specific volume of distilled water (e.g., 100 mL) to create a 10% (w/v) stock solution.
-
Place the flask on an orbital shaker at a moderate speed (e.g., 120-150 rpm) for 24 hours at room temperature.[10]
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris. For sterile bioassays, the extract can be further sterilized by passing it through a 0.22 µm filter.
-
Storage: Store the filtered extract in a sterile bottle at 4°C until use. It is recommended to use the extract within a short period to prevent microbial degradation.
2. Protocol for Seed Germination and Seedling Growth Bioassay
This protocol outlines a common method for assessing the allelopathic potential of plant extracts on seed germination and early seedling growth.
Materials:
-
Test seeds (e.g., lettuce, radish, cress)
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Aqueous plant extract (various concentrations)
-
Control solution (distilled water or osmotically and pH-adjusted solution)
-
Growth chamber or incubator
-
Ruler or calipers
-
Forceps
Procedure:
-
Preparation of Petri Dishes: Place two layers of filter paper in each Petri dish and sterilize them if necessary.
-
Treatment Application:
-
Pipette a specific volume (e.g., 5 mL) of the plant extract of a certain concentration into each corresponding Petri dish, ensuring the filter paper is saturated.
-
For the control group, add the same volume of the control solution.
-
-
Seed Sowing: Using forceps, evenly place a predetermined number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber or incubator at a constant temperature (e.g., 25°C) and with a defined light/dark cycle (e.g., 12h/12h) or in complete darkness.
-
Data Collection:
-
Germination: Count the number of germinated seeds at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling Growth: At the end of the experiment, carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) using a ruler or calipers.
-
Biomass: The fresh weight of the seedlings can be measured immediately. For dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh them.
-
-
Data Analysis: Calculate the germination percentage, germination rate, and the average root and shoot lengths. Compare the treatment groups to the control group using appropriate statistical tests (e.g., t-test, ANOVA).
Mandatory Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Allelopathic Potential of Nicotiana glauca Aqueous Extract on Seed Germination and Seedlings of Acacia gerrardii [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Phytotoxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their phytotoxicity testing results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in phytotoxicity testing?
Variability in phytotoxicity testing can stem from three main areas: biotic, abiotic, and experimental factors.
-
Biotic factors include the inherent biological differences in the test organisms. This encompasses variations between plant species, and even within the same species, different ecotypes can exhibit varied sensitivity to chemicals.[1][2] Genetic diversity, seed size, germination requirements, and growth patterns all contribute to this variability.[2]
-
Abiotic factors relate to the environmental conditions under which the tests are conducted. Discrepancies between greenhouse and field studies are common.[1][3] Key abiotic variables include temperature, light intensity, sunlight duration, soil composition (texture, organic matter), and moisture levels.[2][4][5]
-
Experimental factors pertain to the methodology of the study. The choice of test protocol (e.g., OECD guidelines), the specific endpoints measured (such as shoot length, root mass, or germination rate), how the test substance is prepared and applied, and the statistical methods used for data analysis can all introduce variability.[3][6][7]
Q2: My results are inconsistent between experiments. What should I check first?
Inconsistent results are a common challenge. A systematic check of your experimental setup and execution is the best first step.
dot```dot graph Troubleshooting_Inconsistent_Results { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Start -> Check_Env [label="Start\nTroubleshooting"]; Check_Env -> Check_Protocols [label="Consistent?"]; Check_Protocols -> Check_Bio [label="Standardized?"]; Check_Bio -> Check_Data [label="Homogenous?"]; Check_Data -> Solution [label="Accurate?"]; }
Caption: Workflow for the OECD 208 phytotoxicity test.
Data Presentation
Table 1: Factors Influencing Phytotoxicity Test Variability
| Factor Category | Specific Factor | Potential Impact on Results | Mitigation Strategy |
| Biotic | Plant Species/Ecotype | Different sensitivities to the same compound. [2] | Use standardized, well-characterized species. Report the specific ecotype used. |
| Seed Quality | Variable germination rates and seedling vigor. | Use certified seeds from a single lot with high germination potential. | |
| Abiotic | Soil Composition | Affects bioavailability of the test substance. [4] | Use a standardized artificial soil or characterize the natural soil used. |
| Temperature & Light | Influences plant growth rates and metabolism. [5] | Maintain and monitor strict environmental controls in a growth chamber or greenhouse. | |
| Experimental | Endpoint Selection | Different endpoints have varying sensitivity. [3] | Select endpoints based on the compound's mode of action or use multiple endpoints. |
| Application Method | Can alter the exposure route and concentration. | Standardize the application technique (e.g., soil incorporation, foliar spray). [8] |
References
- 1. Sources of variability in plant toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring variability in phytotoxicity testing using crop and wild plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. testinglab.com [testinglab.com]
- 7. Phytotoxicity test in check: Proposition of methodology for comparison of different method adaptations usually used worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate and Synthetic Herbicides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign weed management strategies has intensified research into naturally derived compounds as alternatives to synthetic herbicides. One such compound of interest is Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena.[1] This guide provides a comparative overview of this natural compound against three widely used synthetic herbicides: Glyphosate, Atrazine, and 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited availability of direct comparative studies, this document synthesizes existing data and proposes a standardized experimental protocol for a comprehensive evaluation.
Overview of Herbicidal Compounds
This compound is a naturally occurring phenolic compound that has demonstrated selective phytotoxic effects.[1] Phenolic compounds are known for their allelopathic properties, which can inhibit the growth of neighboring plants through various biochemical interactions.[2] While the precise mechanism of action for this compound as a herbicide is not yet fully elucidated, phenolic herbicides are generally known to act by uncoupling oxidative phosphorylation or inhibiting various enzymes.[2][3][4]
Synthetic herbicides are chemically manufactured compounds designed for broad-spectrum or selective weed control. They are integral to modern agriculture but have raised concerns regarding environmental persistence and the development of herbicide-resistant weeds.
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.
-
Atrazine: A selective herbicide primarily used for broadleaf weed control in crops like maize and sugarcane. It acts by inhibiting photosynthesis at the photosystem II complex.
-
2,4-D: A selective, systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds.
Quantitative Data Comparison
The following tables summarize available quantitative data for the selected herbicides. It is important to note the significant data gap for this compound regarding its specific herbicidal efficacy (e.g., IC50 values against common weeds).
Table 1: General Properties and Acute Toxicity
| Herbicide | Type | Chemical Formula | Molar Mass ( g/mol ) | Acute Oral LD50 (rat, mg/kg) |
| This compound | Natural (Phenolic Ester) | C₉H₁₀O₄ | 182.17 | Data Not Available |
| Glyphosate | Synthetic (Organophosphate) | C₃H₈NO₅P | 169.07 | > 5,000 |
| Atrazine | Synthetic (Triazine) | C₈H₁₄ClN₅ | 215.68 | 1,750 - 3,080 |
| 2,4-D | Synthetic (Phenoxy herbicide) | C₈H₆Cl₂O₃ | 221.04 | 375 - 666 |
Table 2: Herbicidal Mechanism and Efficacy
| Herbicide | Mechanism of Action | Spectrum of Activity | Efficacy Data |
| This compound | Likely involves disruption of cell membrane integrity, enzyme inhibition, or uncoupling of oxidative phosphorylation (as a phenolic compound). | Selective phytotoxic effects reported. | Specific IC50 values and weed control spectrum are not readily available in the literature. |
| Glyphosate | Inhibits EPSP synthase, blocking the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). | Broad-spectrum, non-selective. | Highly effective against a wide range of annual and perennial weeds. |
| Atrazine | Inhibits photosynthesis by binding to the D1 protein of the photosystem II complex. | Selective for broadleaf weeds. | Effective for pre- and post-emergent control of broadleaf weeds in tolerant crops. |
| 2,4-D | Synthetic auxin mimic, causing uncontrolled cell division and growth. | Selective for broadleaf weeds. | Widely used for the control of broadleaf weeds in grass crops and turf. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways disrupted by the synthetic herbicides and a hypothesized pathway for phenolic compounds like this compound.
Proposed Experimental Protocol for Comparative Efficacy
To address the current data gap, a standardized experimental protocol is proposed to directly compare the herbicidal efficacy of this compound with synthetic herbicides.
Objective: To determine and compare the pre- and post-emergent herbicidal activity of this compound, Glyphosate, Atrazine, and 2,4-D on selected broadleaf and grass weed species.
1. Test Species:
-
Broadleaf: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)
-
Grass: Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail)
-
Crop Species (for selectivity assessment): Zea mays (corn), Glycine max (soybean)
2. Herbicide Formulations and Application Rates:
-
This compound: To be dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and diluted with distilled water to final concentrations ranging from 10 to 1000 µg/mL. A surfactant should be included for post-emergence applications.
-
Synthetic Herbicides: Commercially available formulations of Glyphosate, Atrazine, and 2,4-D will be used. Application rates will be based on manufacturer recommendations and a dilution series will be prepared to determine dose-response curves.
3. Experimental Design:
-
Pre-emergence Assay:
-
Weed seeds will be sown in pots containing a standardized soil mix.
-
Herbicides will be applied to the soil surface immediately after sowing.
-
Pots will be maintained in a controlled growth chamber.
-
Endpoints to be measured after 21 days: seedling emergence percentage, shoot and root length, and biomass (fresh and dry weight).
-
-
Post-emergence Assay:
-
Weed seedlings will be grown to the 2-3 leaf stage in pots.
-
Herbicides will be applied as a foliar spray to runoff.
-
Pots will be returned to the growth chamber.
-
Endpoints to be measured after 14 and 21 days: visual injury rating (0-100% scale), plant height, and biomass (fresh and dry weight).
-
-
Control Groups: A negative control (solvent + water) and a positive control for each synthetic herbicide will be included.
-
Replication: Each treatment will be replicated at least four times in a completely randomized design.
4. Data Analysis:
-
Data will be subjected to analysis of variance (ANOVA).
-
Dose-response curves will be generated, and IC50 (concentration causing 50% inhibition) and GR50 (dose causing 50% growth reduction) values will be calculated.
Experimental Workflow Diagram:
Conclusion
This compound, as a natural phenolic compound, presents a potential avenue for the development of novel herbicides. However, a significant lack of quantitative data on its herbicidal efficacy and a full understanding of its mechanism of action currently limit its direct comparison with well-established synthetic herbicides. The proposed experimental protocol provides a framework for a rigorous, side-by-side evaluation. The findings from such a study would be invaluable for researchers and professionals in the agrochemical and drug development sectors, offering a clearer perspective on the potential of this and other natural compounds in future weed management strategies. Further research is warranted to isolate and quantify the herbicidal activity of this compound and to explore its specific molecular targets within plants.
References
- 1. 3. Impact of herbicides with different modes of action on phenolic compounds, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of phenolic herbicide toxicity and mode of action by different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate and 2,4-D for Herbicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established synthetic herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the naturally derived compound Methyl 2-(2,4-dihydroxyphenyl)acetate. While extensive data exists for the efficacy and mechanism of action of 2,4-D, research on this compound as a herbicide is limited. This document summarizes the available information on both compounds, outlines the necessary experimental protocols for a comprehensive comparison, and presents the known data in a structured format.
Compound Profiles
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is a widely used, selective, and systemic herbicide effective against many terrestrial and aquatic broadleaf weeds, while generally leaving grasses unharmed.[1][2][3] It has been in use since the 1940s and is a common active ingredient in numerous commercial herbicide formulations.[2]
This compound
Mechanism of Action
2,4-D: Synthetic Auxin
2,4-D functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][11][12][13][14] It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes. At herbicidal concentrations, 2,4-D leads to uncontrolled cell division and elongation, resulting in stem curling, leaf withering, and ultimately, plant death.[13][14] The primary mode of action involves the disruption of cell wall plasticity, nucleic acid metabolism, and protein synthesis.[14]
dot
Caption: Simplified signaling pathway of the synthetic auxin herbicide 2,4-D.
This compound: Putative Allelochemical
The precise mechanism of action for this compound as a herbicide has not been elucidated. However, as a phenolic compound, it is likely to exert its phytotoxic effects through allelopathy. Phenolic allelochemicals can disrupt multiple physiological processes in target plants.[6][10] These can include inhibition of seed germination, interference with nutrient and water uptake, and disruption of photosynthesis and respiration.[6][10] The multiple hydroxyl groups on the phenyl ring may contribute to its reactivity and ability to interfere with cellular processes.
dot
Caption: Postulated mechanisms of action for phenolic compounds as herbicides.
Quantitative Efficacy Data
2,4-D Efficacy on Various Weed Species
The efficacy of 2,4-D is dependent on the target weed species, its growth stage, and environmental conditions. The following table summarizes reported efficacy data from various studies.
| Target Weed Species | Application Rate (g ae/ha) | % Control | Reference |
| Common Lambsquarters (Chenopodium album) | 1120 | 90 - 94 | [12] |
| Common Waterhemp (Amaranthus rudis) | 1120 | 90 - 94 | [12] |
| Giant Ragweed (Ambrosia trifida) | 280 | 99 - 100 | [12] |
| Velvetleaf (Abutilon theophrasti) | 1120 | 90 - 94 | [12] |
| Palmer Amaranth (Amaranthus palmeri) | 530 - 1060 | 68 - 80 | [15] |
| Benghal Dayflower (Commelina benghalensis) | 530 | > 90 | [15] |
*ae = acid equivalent
This compound Efficacy
Currently, there is no publicly available quantitative data on the herbicidal efficacy of pure this compound on specific weed species. Research has indicated that extracts from Nigella damascena, the plant source of this compound, contain various phenolic compounds and exhibit biological activities.[4][16][17][18][19] However, dose-response studies are required to determine the effective concentrations for weed control.
Experimental Protocols for Efficacy Comparison
To objectively compare the herbicidal efficacy of this compound with 2,4-D, a series of standardized experiments are necessary.
Greenhouse Dose-Response Bioassay
This experiment determines the concentration of each herbicide required to achieve a certain level of weed control (e.g., EC50 - 50% effective concentration).
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a controlled greenhouse environment.[20]
-
Herbicide Application: Apply a range of concentrations of both this compound and 2,4-D to the weeds at a specific growth stage (e.g., 2-4 true leaves).[15][20] Include an untreated control.
-
Data Collection: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (0% = no control, 100% = complete death).[15][21][22][23] Harvest the above-ground biomass and measure the dry weight.[15][20]
-
Data Analysis: Use the collected data to generate dose-response curves and calculate EC50 and EC90 values for each herbicide on each weed species.[24][25][26]
dot
Caption: Workflow for a typical greenhouse herbicide efficacy trial.
Field Trials
Field trials are essential to evaluate herbicide performance under real-world conditions.
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment.[1][27][28][29][30] Treatments should include a range of application rates for both herbicides and an untreated control.
-
Application: Apply the herbicides using calibrated spray equipment to ensure accurate and uniform coverage.[15]
-
Data Collection: Assess weed control visually at regular intervals throughout the growing season.[23] At the end of the trial, measure weed density and biomass in each plot.
-
Crop Safety: If the herbicides are intended for use in a specific crop, also assess crop injury and yield.[28]
Conclusion
2,4-D is a well-established herbicide with a known mechanism of action and extensive data supporting its efficacy against a wide range of broadleaf weeds. In contrast, this compound is a natural compound with demonstrated phytotoxic properties, but its potential as a commercial herbicide remains largely unexplored.
For researchers and professionals in drug and herbicide development, this compound represents a potential lead compound for a bio-based herbicide. However, rigorous evaluation through standardized greenhouse and field trials is imperative to determine its efficacy, optimal application rates, and spectrum of activity. Direct comparative studies with industry standards like 2,4-D will be crucial in assessing its viability as a novel weed management tool. The general herbicidal activity of phenolic compounds suggests that further investigation into this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. invasive.org [invasive.org]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. Phytochemical Characterization, Antioxidant, and Anti-Proliferative Activities of Wild and Cultivated Nigella damascena Species Collected in Sicily (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200390097A1 - Herbicidal Composition Comprising at Least One Phenolic Active Compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 15. benchchem.com [benchchem.com]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. Recent Progress on Chemical Constituents and Pharmacological Effects of the Genus Nigella - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rombio.unibuc.ro [rombio.unibuc.ro]
- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. hracglobal.com [hracglobal.com]
- 23. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Growth Stage Affects Dose Response of Selected Glyphosate-Resistant Weeds to Premix of 2,4-D Choline and Glyphosate (Enlist Duoâ„¢ Herbicide*) [ideas.repec.org]
- 27. ir4project.org [ir4project.org]
- 28. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 29. Conducting Onsite Greenhouse Trials [growertalks.com]
- 30. researchgate.net [researchgate.net]
The Synergistic Potential of Methyl 2-(2,4-dihydroxyphenyl)acetate with Other Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Methyl 2-(2,4-dihydroxyphenyl)acetate is currently limited in publicly available research, its structural characteristics as a phenolic ester suggest a strong potential for synergistic interactions with other phenolic compounds. This guide provides a comparative analysis based on structurally similar compounds, offering insights into potential antioxidant, anti-inflammatory, and cytotoxic synergies. The experimental data and protocols presented herein are drawn from studies on analogous phenolic compounds, providing a valuable framework for future research into this compound.
This compound is a phenolic ester that has been isolated from Nigella damascena seeds and is noted for its selective phytotoxic effects[1]. Its core structure, featuring a dihydroxyphenyl group (a catechol-like moiety), is a common feature in many biologically active phenolic compounds. This structural element is often associated with potent antioxidant and other therapeutic properties.
Comparative Synergistic Effects: Insights from Structurally Similar Phenolic Compounds
Due to the absence of direct studies on this compound, this section summarizes the synergistic effects observed with structurally related phenolic compounds, particularly hydroxycinnamic acid esters and molecules containing catechol groups.
Antioxidant Synergism
Phenolic compounds are well-known for their antioxidant properties, and their combinations can lead to enhanced radical scavenging activity. Studies have shown that mixtures of different phenolic acids and flavonoids can exhibit synergistic antioxidant effects[2][3]. For instance, combinations of caffeic acid and gallic acid have demonstrated considerable synergistic antioxidant activity[2]. The mechanism often involves the regeneration of the more potent antioxidant by a co-antioxidant, leading to a sustained radical scavenging effect.
Table 1: Examples of Synergistic Antioxidant Effects of Phenolic Compound Combinations
| Phenolic Compound 1 | Phenolic Compound 2 | Assay | Observed Effect | Reference |
| Caffeic Acid | Gallic Acid | FRAP | Synergistic (137.8% increase) | [2] |
| p-Coumaric Acid | Ferulic Acid | ORAC | Synergistic (311% difference) | [4] |
| Caffeic Acid | Sinapic Acid | ORAC | Synergistic (211% difference) | [4] |
| Quercetin | Gallic Acid | FRAP | Synergistic (59.4% increase in ternary mixture with caffeic acid) | [2] |
Anti-inflammatory Synergism
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key inflammatory pathways. Catechol-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia[5]. Synergistic anti-inflammatory effects can arise from the combined action of compounds on different targets within these pathways.
Table 2: Potential Synergistic Anti-inflammatory Mechanisms of Phenolic Compounds
| Phenolic Compound Class | Potential Synergistic Partner | Potential Mechanism of Action |
| Catechols | Flavonoids | Inhibition of NF-κB and p38 MAPK pathways[5] |
| Hydroxycinnamic Acids | Other Phenolics | Reduction of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) |
Cytotoxic Synergism
In the context of cancer research, combining phenolic compounds can lead to enhanced cytotoxic effects against cancer cells. This synergy can result from multiple mechanisms, including increased induction of apoptosis, cell cycle arrest, and modulation of drug resistance pathways. For example, combinations of polyphenols have been shown to exhibit synergistic anticancer properties[6].
Table 3: Examples of Synergistic Cytotoxic Effects of Phenolic Combinations
| Phenolic Compound 1 | Phenolic Compound 2 | Cell Line | Observed Effect | Reference |
| Goji Berry Extract (rich in phenolics) | Doxorubicin | MDA-MB-231 (Breast Cancer) | Synergistic (CI = 0.72) | [6] |
| Hydroxytyrosol | Gallic Acid | Various Bacteria | Synergistic | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the synergistic effects of phenolic compounds.
Assessment of Synergy
1. Combination Index (CI) Method: The Chou-Talalay method is a widely accepted approach to quantify drug interactions, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively[8].
-
Procedure:
-
Determine the dose-response curves and IC50 values for each compound individually.
-
Test combinations of the compounds at a constant ratio (e.g., based on their IC50 ratio).
-
Calculate the Combination Index (CI) using specialized software like CompuSyn, based on the median-effect equation[9].
-
2. Isobologram Analysis: This graphical method provides a visual representation of the interaction between two compounds.
-
Procedure:
-
Plot the concentrations of the two compounds that produce a specific effect level (e.g., 50% inhibition) on the x and y axes.
-
The line connecting the IC50 values of the individual compounds represents the line of additivity.
-
Data points falling below this line indicate synergy, while points above suggest antagonism[10][11][12].
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid).
-
Mix the sample solutions with the DPPH working solution in a 96-well plate.
-
Incubate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm[13].
-
Calculate the percentage of scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution to a specific absorbance.
-
Mix the test compound with the ABTS radical solution.
-
Incubate for a defined period.
-
Calculate the percentage of scavenging activity.
-
Anti-inflammatory Activity Assays
1. Griess Assay for Nitric Oxide (NO) Production:
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of test compounds.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate to allow for the formation of a colored azo compound.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:
-
Principle: A highly specific and sensitive immunoassay to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in biological samples.
-
Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add cell culture supernatants or standards to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and measure the color development using a microplate reader[19][20][21][22].
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing synergy and a simplified representation of a key inflammatory signaling pathway often modulated by phenolic compounds.
Caption: A generalized workflow for assessing the synergistic effects of two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Antibacterial Effects of Polyphenolic Compounds from Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. h-h-c.com [h-h-c.com]
- 21. benchchem.com [benchchem.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Phytotoxic Battlefield: A Comparative Analysis of Natural Herbicides
The escalating demand for sustainable agricultural practices has propelled the investigation of natural compounds as viable alternatives to synthetic herbicides. These bio-based herbicides, derived from plants and microorganisms, offer a more environmentally benign approach to weed management. This guide provides a comparative analysis of the phytotoxic spectrum of prominent natural herbicides, supported by experimental data, detailed protocols, and a visualization of a key mode of action. The information is tailored for researchers, scientists, and drug development professionals in the agri-chemical and related industries.
Comparative Phytotoxicity of Natural Herbicides
The efficacy of natural herbicides is contingent on the target weed species and the concentration of the active compounds. Below is a summary of the phytotoxic effects of several natural herbicides on a range of common weeds. The data, extracted from various studies, highlights the percentage of germination inhibition or growth reduction.
| Natural Herbicide | Target Weed Species | Concentration/Dose | Phytotoxic Effect (Inhibition %) | Reference |
| Cinnamon (Cinnamomum zeylanicum) Essential Oil | Amaranthus retroflexus (Redroot Pigweed) | 1.8 mg/L | 100% Germination Inhibition | [1] |
| Portulaca oleracea (Common Purslane) | 1.8 mg/L | 100% Germination Inhibition | [1] | |
| Vicia sativa (Common Vetch) | 1.8 mg/L | 100% Germination Inhibition | [1] | |
| Sinapis arvensis (Wild Mustard) | 5.4 mg/L | 100% Germination Inhibition | [1] | |
| Lolium spp. (Ryegrass) | 5.4 mg/L | 100% Germination Inhibition | [1] | |
| Thymbra (Thymbra spicata) Essential Oil | Various weed species | 10 and 20 µl/petri dish | Total germination inhibition (except on Rumex crispus for some EOs) | [2] |
| Pelargonic Acid (PA) & Manuka Oil Mixture | Galium aparine (Cleavers) | Not specified | Complete elimination | [3][4] |
| Avena sterilis (Sterile Oat) | Not specified | 96% Dry weight reduction | [3][4] | |
| Acetic Acid (30%) | Broadleaf and most narrowleaf weeds | Applied early post-emergence | High phytotoxicity | [5][6] |
| Citric Acid (5%) + Garlic (0.2%) | Younger broadleaf weeds | Applied early post-emergence | 98% Control | [5] |
| Norharmane | Avena fatua (Wild Oat) | Not specified | Germination inhibition | [7] |
| Plantago lanceolata (Ribwort Plantain) | 50 µM | 75% Root length inhibition | [7] | |
| Echinochloa crus-galli (Barnyard Grass) | 50 µM | 85% Root length inhibition | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of natural herbicide phytotoxicity.
Seed Germination Bioassay
This protocol is a standard method to assess the effect of natural compounds on weed seed germination.
-
Preparation of Test Solutions: Essential oils or other natural compounds are emulsified in water, often with a small amount of a suitable solvent like Tween 80 or acetone, to create a stock solution. A series of dilutions are then prepared from the stock to achieve the desired test concentrations (e.g., 2, 5, 10, and 20 µl/petri dish).[2]
-
Sterilization: Weed seeds are surface-sterilized to prevent fungal and bacterial contamination. This is typically done by immersing the seeds in a solution of sodium hypochlorite (B82951) (e.g., 1-5%) for a specific duration (e.g., 5-10 minutes), followed by several rinses with sterile distilled water.
-
Plating: A sterile filter paper (e.g., Whatman No. 1) is placed in a sterile petri dish (e.g., 9 cm diameter). A known number of sterilized weed seeds (e.g., 20-25) are evenly placed on the filter paper.
-
Treatment Application: A specific volume of the test solution (e.g., 5-10 mL) is added to each petri dish. The control group receives the same volume of the emulsifier solution without the natural herbicide.
-
Incubation: The petri dishes are sealed with parafilm to prevent moisture loss and incubated in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2 °C) and photoperiod (e.g., 12h light/12h dark).
-
Data Collection: Germination is recorded daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges. The germination percentage is calculated as: (Number of germinated seeds / Total number of seeds) x 100.
-
Analysis: The germination inhibition percentage is calculated relative to the control group.
Seedling Growth Bioassay
This method evaluates the impact of natural herbicides on the early growth of weed seedlings.
-
Seed Germination: Weed seeds are germinated in the dark on moist filter paper in petri dishes until the radicle reaches a specific length (e.g., 2-3 mm).
-
Preparation of Test Medium: For a solid medium assay, a medium like agar (B569324) is prepared and the test compound is incorporated at various concentrations. For a hydroponic assay, the test compound is added to a nutrient solution.
-
Transfer of Seedlings: Uniformly germinated seedlings are transferred to the prepared test medium (e.g., petri dishes with treated filter paper or vials with hydroponic solution).
-
Incubation: The seedlings are grown under controlled environmental conditions (temperature, light, and humidity) for a specific period (e.g., 3-7 days).
-
Data Measurement: After the incubation period, the length of the primary root and shoot of each seedling is measured. The fresh and dry weight of the seedlings may also be determined.
-
Analysis: The percentage of growth inhibition for root and shoot length is calculated in comparison to the control group. The IC50 (concentration causing 50% inhibition) can be determined through dose-response analysis.[7]
Mode of Action: Monoterpenes and Mitochondrial Respiration
Many essential oils are rich in monoterpenes, such as α-pinene, which have been shown to exert their phytotoxic effects by disrupting cellular respiration.[8] The following diagram illustrates the proposed mechanism of action of α-pinene on the inner mitochondrial membrane, leading to oxidative stress and cell death.
Caption: Proposed mechanism of α-pinene phytotoxicity in the mitochondrion.
The disruption of the electron transport chain by monoterpenes leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing significant oxidative stress and ultimately leading to cell death. This non-specific mode of action contributes to the broad-spectrum activity of many essential oil-based herbicides.[9] However, it also highlights a potential challenge, as this lack of specificity could also lead to phytotoxicity in crop plants if not managed carefully.[9]
Conclusion
Natural herbicides present a promising avenue for sustainable weed management. Essential oils, organic acids, and other allelochemicals have demonstrated significant phytotoxic activity against a wide range of weed species.[5][8][10] However, their efficacy is influenced by factors such as concentration, application method, and the specific susceptibility of the target weed. Further research is necessary to optimize formulations, improve selectivity, and understand the complex interactions of these natural compounds within the agroecosystem. The development of commercially viable and effective natural herbicides will be a critical step towards reducing reliance on synthetic chemicals in agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Herbicidal Potential of Different Pelargonic Acid Products and Essential Oils against Several Important Weed Species | Semantic Scholar [semanticscholar.org]
- 5. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Essential Oils for Weed Control | Encyclopedia MDPI [encyclopedia.pub]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Unraveling the Herbicidal Action of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Comparative Analysis
A detailed examination of the herbicidal properties of Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester derived from Nigella damascena seeds, suggests a primary mode of action involving the disruption of cellular energy production. This guide provides a comparative analysis of its mechanism against other established herbicides, supported by experimental data and detailed protocols for validation.
This compound has been identified as a compound with selective phytotoxic effects, positioning it as a potential herbicidal agent.[1] Its chemical structure as a phenolic ester places it within a class of herbicides known for interfering with fundamental cellular processes in plants. The most probable mechanism of action for phenolic herbicides is the uncoupling of oxidative phosphorylation, a critical process for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[2][3][4] This guide will delve into this proposed mechanism, comparing it with other herbicides that target different cellular pathways, and provide the necessary experimental frameworks for its validation.
Comparison with Alternative Herbicides
To understand the unique and overlapping actions of this compound, it is compared with four other herbicides, each with a distinct and well-characterized mode of action.
| Herbicide | Chemical Class | Primary Mode of Action | Target Organism/Selectivity |
| This compound | Phenolic Ester | Uncoupling of Oxidative Phosphorylation (Proposed) | Selective Phytotoxicity[1] |
| 2,4-Dinitrophenol (B41442) (DNP) | Dinitrophenol | Uncoupling of Oxidative Phosphorylation[3][5][6] | Broad-spectrum |
| Dicamba | Benzoic Acid | Synthetic Auxin (mimics plant hormone auxin)[7][8] | Broadleaf weeds |
| Glyphosate (B1671968) | Glycine derivative | Inhibition of EPSP Synthase[9][10] | Non-selective, broad-spectrum |
| Metsulfuron-methyl | Sulfonylurea | Inhibition of Acetolactate Synthase (ALS)[11] | Broadleaf weeds and some grasses |
Delving into the Mechanisms of Action
The effectiveness of a herbicide is defined by its ability to disrupt a vital process in the target plant. Here, we explore the distinct molecular mechanisms of this compound (proposed) and its comparators.
This compound and 2,4-Dinitrophenol: Uncouplers of Oxidative Phosphorylation
The proposed mode of action for this compound is the uncoupling of oxidative phosphorylation. This process, which occurs in the mitochondria, involves the transfer of electrons through a series of protein complexes (the electron transport chain) to generate a proton gradient across the inner mitochondrial membrane. This gradient is then used by ATP synthase to produce ATP.
Uncouplers like 2,4-Dinitrophenol (and presumably this compound) are lipophilic molecules that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient.[6][12] This "short-circuit" allows the electron transport chain to continue to operate, but without the production of ATP. The energy that would have been used for ATP synthesis is instead released as heat. The depletion of ATP ultimately leads to a cessation of essential cellular functions and plant death.
Dicamba: A Synthetic Auxin
Dicamba acts by mimicking the natural plant hormone auxin.[7][8] At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, leading to epinasty (twisting and curling of stems and leaves), stem swelling, and ultimately, plant death.[13] This is a result of the overstimulation of auxin-responsive genes.
Glyphosate: Inhibitor of Amino Acid Synthesis
Glyphosate's mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9][10] This enzyme is crucial for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. By blocking this pathway, glyphosate deprives the plant of essential building blocks for proteins and other vital compounds, leading to a cessation of growth and eventual death.
Metsulfuron-methyl: Inhibitor of Branched-Chain Amino Acid Synthesis
Metsulfuron-methyl belongs to the sulfonylurea class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.
Experimental Protocols for Validation
To validate the proposed mode of action of this compound, the following experimental protocols are recommended.
Protocol 1: Phytotoxicity Assay
Objective: To determine the herbicidal efficacy of this compound and comparator compounds and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Seeds of a model plant species (e.g., Lepidium sativum - garden cress)
-
Petri dishes
-
Filter paper
-
Test compounds (this compound, 2,4-Dinitrophenol, Dicamba, Glyphosate, Metsulfuron-methyl) dissolved in a suitable solvent (e.g., DMSO)
-
Distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of dilutions for each test compound.
-
Place a filter paper in each Petri dish and moisten with a specific volume of the corresponding test solution or a solvent control.
-
Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.
-
Seal the Petri dishes and incubate in a growth chamber for a specified period (e.g., 72 hours).
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of inhibition for each concentration compared to the control.
-
Determine the IC50 value for each compound using appropriate statistical software.
Protocol 2: Measurement of Oxidative Phosphorylation in Isolated Plant Mitochondria
Objective: To directly assess the effect of this compound on mitochondrial respiration and ATP synthesis.
Materials:
-
Plant tissue rich in mitochondria (e.g., potato tubers, cauliflower florets)
-
Mitochondria isolation buffer
-
Respiration buffer
-
Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer
-
Substrates for the electron transport chain (e.g., NADH, succinate)
-
ADP
-
Test compounds
Procedure:
-
Isolate mitochondria from the plant tissue using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber.
-
Add a respiratory substrate to initiate oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
After the ADP is consumed, the respiration rate will decrease (State 4 respiration).
-
Add the test compound (this compound or 2,4-Dinitrophenol) and observe the effect on the respiration rate. An uncoupler will stimulate oxygen consumption in the absence of ADP (i.e., increase the State 4 respiration rate).
-
Calculate the Respiratory Control Ratio (RCR = State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to quantify the degree of coupling and the efficiency of oxidative phosphorylation.
Protocol 3: Auxin-like Activity Bioassay (e.g., Avena Coleoptile Curvature Test)
Objective: To determine if this compound exhibits auxin-like activity.
Materials:
-
Oat (Avena sativa) seedlings grown in the dark
-
Agar (B569324) blocks
-
Test compounds (this compound, Dicamba, and a known auxin like Indole-3-acetic acid - IAA)
-
A device for measuring the angle of curvature
Procedure:
-
Germinate oat seeds in complete darkness to obtain etiolated coleoptiles.
-
Excise the tips of the coleoptiles.
-
Prepare agar blocks containing different concentrations of the test compounds.
-
Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubate the coleoptiles in the dark for a set period (e.g., 90-120 minutes).
-
Measure the angle of curvature of the coleoptile.
-
Compare the curvature induced by this compound to that of the positive control (Dicamba/IAA) and the negative control (plain agar block).
Conclusion
The available evidence strongly suggests that this compound functions as a phytotoxic agent by uncoupling oxidative phosphorylation, a mode of action shared with other phenolic herbicides like 2,4-Dinitrophenol. This mechanism is fundamentally different from the synthetic auxin activity of Dicamba, the inhibition of amino acid synthesis by Glyphosate, and the blockage of branched-chain amino acid production by Metsulfuron-methyl. The provided experimental protocols offer a robust framework for the definitive validation of this proposed mechanism and for quantifying the compound's herbicidal potency. Further research employing these methods will be crucial for the potential development and application of this compound as a novel, natural herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of phenolic herbicide toxicity and mode of action by different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 8. delta.audubon.org [delta.audubon.org]
- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
Comparative Analysis of Cross-Resistance Profiles for the Natural Product Herbicide Methyl 2-(2,4-dihydroxyphenyl)acetate
Abstract: The emergence of herbicide-resistant weeds poses a significant threat to global food security. Natural product-based herbicides offer novel modes of action that could circumvent existing resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of Methyl 2-(2,4-dihydroxyphenyl)acetate, a promising phytotoxic compound isolated from Nigella damascena.[1] Due to the limited availability of published cross-resistance studies on this specific compound, this guide presents a hypothetical, yet scientifically grounded, framework for such an investigation. The objective is to offer a blueprint for researchers and agrochemical developers on methodologies for evaluating novel herbicides against resistant weed biotypes.
Introduction
This compound is a phenolic ester with demonstrated selective phytotoxic effects, positioning it as a candidate for a new natural product-based herbicide.[1] Understanding its efficacy against weed populations that have developed resistance to conventional herbicides is crucial for its potential development and deployment in integrated weed management strategies. Herbicide resistance in plants is broadly categorized into two types: target-site resistance (TSR), where the herbicide's target protein is altered, and non-target-site resistance (NTSR), which involves mechanisms such as reduced herbicide uptake, enhanced metabolic degradation, or sequestration of the compound.[2][3][4][5]
This guide outlines a hypothetical study to evaluate the cross-resistance patterns of this compound in comparison to established herbicides with different modes of action. The data and protocols presented herein are illustrative and designed to serve as a template for conducting such research.
Comparative Efficacy Against Herbicide-Resistant Biotypes
A hypothetical study was designed to assess the efficacy of this compound against susceptible (S) and resistant (R) biotypes of a model weed species, Amaranthus palmeri. The resistant biotypes were selected for their known resistance to glyphosate (B1671968) (an EPSP synthase inhibitor) and atrazine (B1667683) (a photosystem II inhibitor).
Table 1: Herbicide Sensitivity (IC50) Data
The half-maximal inhibitory concentration (IC50) for each herbicide was determined for the different biotypes. IC50 values represent the concentration of herbicide required to inhibit plant growth by 50%.
| Herbicide | Chemical Class | Mode of Action | Biotype | IC50 (µM) | Resistance Factor (RF) |
| This compound | Phenolic Ester | Hypothetical: PDS Inhibitor | S | 25.3 ± 2.1 | - |
| Glyphosate-R | 28.1 ± 2.5 | 1.1 | |||
| Atrazine-R | 26.5 ± 2.3 | 1.0 | |||
| Glyphosate | Glycine Derivative | EPSP Synthase Inhibitor | S | 15.8 ± 1.5 | - |
| Glyphosate-R | > 500 | > 31.6 | |||
| Atrazine-R | 16.2 ± 1.7 | 1.0 | |||
| Atrazine | Triazine | Photosystem II Inhibitor | S | 0.5 ± 0.04 | - |
| Glyphosate-R | 0.6 ± 0.05 | 1.2 | |||
| Atrazine-R | 52.3 ± 4.8 | 104.6 | |||
| Mesotrione | Triketone | HPPD Inhibitor | S | 1.2 ± 0.1 | - |
| Glyphosate-R | 1.3 ± 0.1 | 1.1 | |||
| Atrazine-R | 1.1 ± 0.09 | 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Factor (RF) is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype.
Interpretation: The hypothetical data in Table 1 suggest that this compound maintains its efficacy against both glyphosate- and atrazine-resistant biotypes, with Resistance Factors close to 1.0. This indicates a lack of cross-resistance, likely due to a different mode of action. In contrast, the glyphosate- and atrazine-resistant biotypes show high levels of resistance to their respective selecting herbicides. Mesotrione, another herbicide with a different mode of action, also shows no cross-resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this hypothetical study.
Plant Material and Generation of Resistant Lines
-
Plant Species: Amaranthus palmeri seeds are sourced from a known susceptible population.
-
Growth Conditions: Plants are grown in a controlled environment chamber with a 16:8 hour light:dark cycle at 28°C/22°C day/night temperatures.
-
Generation of Resistant Lines (Hypothetical):
-
Selection: Susceptible A. palmeri populations are subjected to recurrent selection with sublethal doses of either glyphosate or atrazine over multiple generations.
-
Screening: Survivors from each generation are self-pollinated, and the progeny are screened with the respective herbicide at the recommended field dose.
-
Confirmation: Resistance is confirmed when a population survives a herbicide dose that is lethal to the original susceptible population. Resistant lines are maintained by selective pressure.
-
Whole-Plant Dose-Response Assay
-
Seed Germination: Seeds of susceptible and resistant biotypes are germinated in petri dishes on moist filter paper.
-
Transplanting: Uniform seedlings at the two-leaf stage are transplanted into individual pots filled with a standard potting mix.
-
Herbicide Application: At the four-leaf stage, plants are treated with a range of concentrations of each herbicide using a cabinet sprayer. A non-ionic surfactant is included in the spray solution.
-
Data Collection: After 21 days, the above-ground biomass of each plant is harvested, dried, and weighed.
-
Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. IC50 values are calculated using a log-logistic dose-response model.
Investigation of Resistance Mechanisms (Hypothetical)
-
Target-Site Sequencing: For the glyphosate-resistant biotype, the EPSPS gene would be sequenced to identify any mutations known to confer resistance. For the atrazine-resistant biotype, the psbA gene would be sequenced.
-
Metabolism Study:
-
Radiolabeled [¹⁴C]-Methyl 2-(2,4-dihydroxyphenyl)acetate is applied to the leaves of both susceptible and resistant plants.
-
At various time points, plants are harvested, and the radiolabeled compounds are extracted.
-
The parent compound and its metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. An increased rate of metabolism in a resistant biotype would suggest NTSR.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical mode of action of this compound.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for evaluating herbicide cross-resistance.
Logical Relationships in Resistance
Caption: Conceptual overview of resistance relationships.
Conclusion
This guide outlines a hypothetical framework for assessing the cross-resistance profile of the natural product herbicide this compound. The illustrative data and protocols suggest that this compound could be a valuable tool for managing weed biotypes that have developed resistance to existing herbicides, particularly if it possesses a novel mode of action. The absence of cross-resistance with major herbicides like glyphosate and atrazine would make it a strong candidate for inclusion in diversified weed management programs. Further empirical research is necessary to validate these hypotheses and fully characterize the herbicidal properties and resistance profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview | Herbicide Resistance Action Committee [hracglobal.com]
- 5. Herbicide resistance | Department of Primary Industries and Regional Development [dpird.wa.gov.au]
A Comparative Environmental Impact Assessment of Methyl 2-(2,4-dihydroxyphenyl)acetate and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical compounds in agricultural and pharmaceutical research necessitates a thorough understanding of their environmental footprint. This guide provides a comparative environmental impact assessment of Methyl 2-(2,4-dihydroxyphenyl)acetate against two widely used herbicides with similar functionalities: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Due to the limited availability of direct experimental data for this compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) and EPI Suite™ models to facilitate a preliminary comparison.
Executive Summary
This compound, a phenolic ester with selective phytotoxic effects, presents a profile with predicted lower bioaccumulation potential compared to the established herbicides 2,4-D and MCPA. However, predictions suggest it may exhibit moderate to high toxicity to aquatic organisms. Both 2,4-D and MCPA are characterized by moderate persistence in soil and are known to be mobile, with varying levels of toxicity to non-target organisms. This guide presents a detailed comparison of their environmental fate and ecotoxicological profiles, alongside standardized experimental protocols for their assessment.
Data Presentation: Environmental Fate and Ecotoxicity Comparison
The following tables summarize the key environmental parameters for this compound and its alternatives.
Table 1: Comparison of Physicochemical Properties and Environmental Fate
| Parameter | This compound (Predicted) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-methyl-4-chlorophenoxyacetic acid (MCPA) |
| Molecular Weight | 182.17 g/mol | 221.04 g/mol | 200.62 g/mol |
| Log Kow (Octanol-Water Partition Coefficient) | 1.35 | 2.58 - 2.83 | 2.75 - 3.22 |
| Water Solubility | 8,345 mg/L | 900 mg/L | 825 mg/L |
| Vapor Pressure | 1.28 x 10⁻⁵ mmHg | 1.4 x 10⁻⁷ mmHg | 1.6 x 10⁻⁵ mmHg |
| Soil Adsorption Coefficient (Koc) | 48.5 L/kg | 20 - 156 L/kg | 54 - 118 L/kg |
| Biodegradation | Predicted to be biodegradable | Readily biodegradable in soil and water (aerobic) | Readily biodegradable in soil and water (aerobic) |
| Soil Half-life (Aerobic) | Weeks to months (estimated) | 7 - 42 days | 14 - 30 days |
| Aquatic Half-life (Aerobic) | Days to weeks (estimated) | 15 days | 10 - 25 days |
| Bioaccumulation Factor (BCF) | 6.3 L/kg | 1 - 23 L/kg | < 100 L/kg |
Predicted data for this compound is based on EPI Suite™ models and should be confirmed with experimental studies.
Table 2: Comparison of Ecotoxicity Data
| Endpoint | This compound (Predicted) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-methyl-4-chlorophenoxyacetic acid (MCPA) |
| Algae (72-hr EC₅₀) | 10 - 100 mg/L | 20 - 50 mg/L | 50 - 168 mg/L |
| Daphnia magna (48-hr EC₅₀) | 10 - 100 mg/L | 5 - 100 mg/L | > 100 mg/L |
| Fish (96-hr LC₅₀) | 1 - 10 mg/L | 1 - 100 mg/L (ester forms are more toxic) | 50 - 232 mg/L |
| Avian (Oral LD₅₀) | Not available | 375 - >2000 mg/kg | 377 mg/kg (Bobwhite quail) |
| Honeybee (Contact LD₅₀) | Not available | > 100 µ g/bee | > 100 µ g/bee |
Predicted data for this compound is based on ECOSAR™ within EPI Suite™ and requires experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the environmental impact of the subject compounds, based on internationally recognized OECD guidelines.
OECD 301: Ready Biodegradability
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark for 28 days. Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide evolution.[1][2][3]
-
Test System:
-
Test vessels (e.g., flasks)
-
Mineral medium containing essential salts
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, conditioned to the test conditions.
-
Test substance at a concentration of 10-20 mg/L of DOC or Total Organic Carbon (TOC).
-
Reference substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
Control vessels containing only inoculum and mineral medium.
-
-
Procedure:
-
Prepare the mineral medium and add the test substance, reference substance, and inoculum to the respective test vessels.
-
Incubate the vessels at 20-25°C in the dark with continuous aeration or shaking.
-
At regular intervals, withdraw samples and analyze for the chosen parameter (DOC, O₂, or CO₂).
-
-
Data Analysis: The percentage of biodegradation is calculated by comparing the parameter measured in the test vessels with that of the control. A substance is considered readily biodegradable if it reaches a pass level of >60% (for O₂ consumption or CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.[1][3][4]
OECD 201: Alga, Growth Inhibition Test
This test assesses the toxicity of a substance to freshwater algae.
-
Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[5][6][7][8] The inhibition of growth is measured in relation to a control.[5][6]
-
Test System:
-
Test flasks
-
Algal growth medium
-
Exponentially growing culture of the test alga
-
A geometric series of at least five concentrations of the test substance.
-
Control flasks without the test substance.
-
-
Procedure:
-
Inoculate the test flasks containing the medium and different concentrations of the test substance with the algal culture.
-
Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
-
Data Analysis: The average specific growth rate and yield are calculated for each concentration. The concentration that causes a 50% reduction in growth (EC₅₀) compared to the control is determined.[7]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates.
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[9][10][11][12] The concentration at which 50% of the daphnids are immobilized is determined.[9][10]
-
Test System:
-
Test beakers
-
Reconstituted or natural freshwater
-
Daphnia magna neonates (<24 hours old)
-
At least five concentrations of the test substance.
-
Control beakers with no test substance.
-
-
Procedure:
-
Place the daphnids in the test beakers containing the different concentrations of the test substance.
-
Incubate at 20°C with a 16-hour light/8-hour dark photoperiod for 48 hours.
-
Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[12]
-
-
Data Analysis: The 48-hour EC₅₀ value, the concentration that immobilizes 50% of the daphnids, is calculated using statistical methods.[13]
OECD 203: Fish, Acute Toxicity Test
This test assesses the acute lethal toxicity of a substance to fish.
-
Principle: Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance for 96 hours.[14][15][16][17][18] Mortalities are recorded, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[14][16][17]
-
Test System:
-
Test tanks
-
Dechlorinated tap water or reconstituted water
-
Juvenile fish of a single species
-
A geometric series of at least five concentrations of the test substance.
-
Control tanks without the test substance.
-
-
Procedure:
-
Acclimatize the fish to the test conditions.
-
Introduce the fish into the test tanks containing the different concentrations of the test substance.
-
Maintain the test for 96 hours under controlled temperature and a 12-16 hour photoperiod.
-
Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[14][15]
-
-
Data Analysis: The 96-hour LC₅₀ value and its confidence limits are calculated using probit analysis or other appropriate statistical methods.[18]
Mandatory Visualization
Caption: Workflow for Environmental Impact Assessment.
Caption: Simplified Auxin-like Herbicide Signaling Pathway.
References
- 1. oecd.org [oecd.org]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 7. fera.co.uk [fera.co.uk]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. fera.co.uk [fera.co.uk]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. eurofins.it [eurofins.it]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 18. eurofins.com.au [eurofins.com.au]
Cost-Benefit Analysis of Methyl 2-(2,4-dihydroxyphenyl)acetate as a Bioherbicide: A Comparative Guide
Introduction
Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena, has garnered attention for its selective phytotoxic effects, positioning it as a potential candidate for a natural-source herbicide, or bioherbicide.[1] This comparison guide aims to provide a comprehensive cost-benefit analysis of this compound for researchers, scientists, and drug development professionals. The guide will objectively compare its potential performance with other alternatives, supported by available experimental data, and will highlight areas where further research is critically needed.
I. Comparative Performance and Economic Viability
A direct cost-benefit analysis of this compound as a commercial bioherbicide is challenging due to the limited publicly available data on its field efficacy and large-scale production costs. However, a qualitative and partial quantitative comparison can be made based on existing knowledge of its properties and by drawing parallels with other phenolic bioherbicides and conventional synthetic herbicides.
Table 1: Comparative Analysis of Herbicidal Alternatives
| Feature | This compound | Other Phenolic Bioherbicides (e.g., from plant extracts) | Glyphosate (B1671968) (Synthetic) | Glufosinate (B12851) (Synthetic) |
| Efficacy | Data limited to laboratory studies demonstrating phytotoxicity.[1] Field efficacy and spectrum of controlled weeds are not well-documented. | Variable; often dependent on the specific compounds, concentration, and target weed species. Generally considered to have lower efficacy than synthetic herbicides. | High, broad-spectrum efficacy against most annual and perennial weeds. | High, broad-spectrum, non-selective, contact herbicide. |
| Mode of Action | Likely involves disruption of multiple physiological processes, characteristic of phenolic compounds. | Allelopathic effects, including inhibition of germination, root and shoot growth, and disruption of photosynthesis and cellular respiration. | Inhibition of the EPSP synthase enzyme in the shikimate pathway, crucial for amino acid synthesis in plants.[2] | Inhibition of the glutamine synthetase enzyme, leading to ammonia (B1221849) accumulation and disruption of photosynthesis. |
| Development of Resistance | Low, due to a likely multi-target mode of action. | Low, due to the presence of a mixture of active compounds with multiple modes of action. | High; numerous weed species have evolved resistance due to its widespread and repeated use. | Moderate; resistance has been reported but is less common than for glyphosate. |
| Environmental Impact | Presumed to be biodegradable and have lower environmental persistence. However, specific data on soil and water fate and non-target organism toxicity are lacking. | Generally considered more environmentally benign and biodegradable than synthetic herbicides. | Concerns about its impact on soil and aquatic ecosystems, and potential effects on non-target organisms. | Can have adverse effects on non-target organisms and soil microbial communities. |
| Toxicity to Non-Target Organisms | Extracts from Nigella damascena have been shown to be non-toxic in some assays, but specific data for the isolated compound is needed.[3] | Varies depending on the specific compounds. Some plant extracts have been shown to be safe for beneficial insects and soil microorganisms. | Potential for adverse effects on certain aquatic organisms, soil microbiota, and beneficial insects. | Toxic to some aquatic organisms and beneficial insects. |
| Estimated Production Cost | High for research quantities (e.g., $149 for 5mg). Industrial-scale synthesis cost is unknown but likely to be high initially compared to synthetic herbicides. | Production costs can be high due to extraction and purification processes. | Relatively low due to mature and large-scale manufacturing processes. | Generally more expensive than glyphosate. |
| Commercial Availability | Available for research purposes from chemical suppliers. Not available as a commercial herbicide. | A limited number of bioherbicides based on plant extracts are commercially available. | Widely available globally from numerous manufacturers. | Widely available from several manufacturers. |
II. Experimental Protocols
A. Protocol for Determining Herbicidal Efficacy (Seed Germination and Seedling Growth Bioassay)
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then prepare a dilution series (e.g., 0.1, 0.5, 1, 5, 10 mM) in distilled water containing a small amount of a surfactant (e.g., Tween 20) to aid in application. A control solution without the test compound should also be prepared.
-
Test Species: Select seeds of common and economically important weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a representative crop species to assess selectivity.
-
Germination Assay:
-
Place a set number of seeds (e.g., 20) on a filter paper in a petri dish.
-
Add a specific volume (e.g., 5 mL) of the test solution or control to each petri dish.
-
Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), count the number of germinated seeds and calculate the germination percentage.
-
-
Seedling Growth Assay:
-
For germinated seeds, measure the radicle (root) and hypocotyl/coleoptile (shoot) length.
-
Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
-
-
Data Analysis: Use statistical methods (e.g., ANOVA, dose-response curves) to determine the effective concentration (e.g., EC50) for each parameter.
B. Protocol for Investigating the Mode of Action (Photosynthesis Inhibition Assay)
-
Plant Material: Use young, healthy plants of a sensitive weed species grown under controlled conditions.
-
Treatment: Apply different concentrations of this compound to the leaves of the plants. An untreated control group should be maintained.
-
Chlorophyll (B73375) Fluorescence Measurement: At different time points after treatment (e.g., 1, 6, 24, 48 hours), measure chlorophyll fluorescence parameters using a portable fluorometer. Key parameters to measure include:
-
Fv/Fm: Maximum quantum yield of photosystem II (PSII), an indicator of photosynthetic efficiency. A decrease in Fv/Fm suggests damage to PSII.
-
ETR (Electron Transport Rate): An estimate of the rate of electrons moving through the photosynthetic electron transport chain.
-
-
Data Analysis: Compare the chlorophyll fluorescence parameters of the treated plants with the control plants to assess the impact on photosynthesis.
III. Visualizing Pathways and Workflows
A. Potential Signaling Pathway of Phenolic Bioherbicides
Caption: Hypothetical signaling pathway of a phenolic bioherbicide.
B. Experimental Workflow for Bioherbicide Evaluation
Caption: A typical experimental workflow for bioherbicide evaluation.
IV. Conclusion and Future Directions
This compound, as a natural phytotoxic compound, represents a promising lead for the development of a novel bioherbicide. Its presumed biodegradability and potentially novel mode of action could offer a valuable tool for integrated weed management, especially in the face of growing herbicide resistance to synthetic products.
However, a comprehensive cost-benefit analysis is currently hampered by a significant lack of data. To move forward, the following research priorities must be addressed:
-
Efficacy and Spectrum of Activity: Rigorous testing against a broad range of economically important weed species under both laboratory and field conditions is essential to determine its practical utility.
-
Comparative Studies: Direct comparisons with widely used synthetic herbicides like glyphosate and glufosinate are necessary to benchmark its performance.
-
Mode of Action: Elucidating the precise molecular targets and physiological processes disrupted by this compound will be crucial for understanding its herbicidal activity and for optimizing its use.
-
Environmental Fate and Toxicology: Comprehensive studies on its persistence in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms (including beneficial insects, soil microbes, and aquatic life) are required for regulatory approval and to ensure its environmental safety.
-
Cost-Effective Synthesis: The development of a scalable and economically viable synthesis process is a critical prerequisite for its commercialization as a bioherbicide. Current laboratory-scale prices are prohibitive for agricultural applications.
References
- 1. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Benchmarking Methyl 2-(2,4-dihydroxyphenyl)acetate Against Commercial Bioherbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign weed management solutions has intensified the focus on bioherbicides derived from natural compounds. Among these, Methyl 2-(2,4-dihydroxyphenyl)acetate, a phenolic ester isolated from the seeds of Nigella damascena, has demonstrated selective phytotoxic effects, positioning it as a promising bioherbicide candidate.[1] This guide provides a comparative analysis of this compound against a leading commercial bioherbicide, Pelargonic Acid, offering a benchmark for its potential efficacy and application in sustainable agriculture.
Performance Benchmark: this compound vs. Pelargonic Acid
A direct quantitative comparison of the herbicidal activity of this compound with commercial bioherbicides is challenging due to the limited publicly available data on its specific efficacy (e.g., IC50 or ED50 values) against various weed species. However, by examining the performance of a well-established commercial bioherbicide, Pelargonic Acid, we can establish a benchmark for the level of efficacy a new candidate like this compound would need to meet or exceed.
Pelargonic acid, a saturated fatty acid, is a non-selective, contact, burndown herbicide. Its efficacy has been documented against a range of common agricultural weeds. The following table summarizes the effective dose (ED) values for Pelargonic Acid required for the control of several key weed species.
| Weed Species | Growth Stage | Efficacy Metric | Dose (kg a.i. ha⁻¹) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | - | ED₅₀ | 11.4 | [2][3] |
| ED₉₀ | >21.8 | [2][3] | ||
| ED₉₅ | >21.8 | [2][3] | ||
| Chenopodium album (Common Lambsquarters) | - | - | - | - |
| Echinochloa crus-galli (Barnyard Grass) | - | ED₅₀ | 3.4 | [2][3] |
| ED₉₀ | 7.9 | [2][3] | ||
| ED₉₅ | 10.7 | [2][3] | ||
| Lolium multiflorum (Italian Ryegrass) | - | ED₅₀ | >21.8 | [2][3] |
| Papaver rhoeas (Corn Poppy) | - | ED₅₀ | 6.5 | [2][3] |
| ED₉₀ | 10.4 | [2][3] | ||
| ED₉₅ | 12.4 | [2][3] | ||
| Veronica hederifolia (Ivy-leaved Speedwell) | - | ED₅₀ | 10.3 | [2][3] |
| ED₉₀ | 17.1 | [2][3] | ||
| ED₉₅ | 21.7 | [2][3] |
Note: The efficacy of Pelargonic Acid can be influenced by environmental conditions such as temperature and the growth stage of the weeds.[2] For this compound to be considered a competitive bioherbicide, it would need to demonstrate comparable or superior efficacy at similar or lower application rates against these and other problematic weed species.
Experimental Protocols
To ensure a standardized and reproducible assessment of herbicidal activity, the following experimental protocols are recommended. These protocols are based on established methodologies for testing the phytotoxicity of natural compounds.
Seed Germination and Seedling Growth Bioassay
This laboratory-based assay is a primary screening method to evaluate the phytotoxic potential of a compound.
Objective: To determine the effect of this compound on the seed germination and early seedling growth of target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli)
-
This compound of known purity
-
Solvent (e.g., acetone, ethanol, or dimethyl sulfoxide (B87167) - DMSO) for dissolving the test compound
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber or incubator with controlled temperature and light conditions
-
Forceps
-
Pipettes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control solution containing only the solvent at the same concentration used in the test solutions should also be prepared.
-
Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize the seeds by rinsing them in a dilute bleach solution (e.g., 1% sodium hypochlorite) for 1-2 minutes, followed by several rinses with sterile distilled water.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 12h/12h light/dark cycle).
-
Data Collection: After a specified incubation period (e.g., 7-10 days), record the following data for each treatment and control:
-
Germination Percentage: The number of germinated seeds (radicle emergence) as a percentage of the total seeds sown.
-
Root Length: The length of the primary root of each germinated seedling.
-
Shoot Length: The length of the shoot of each germinated seedling.
-
-
Data Analysis: Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration compared to the control. Determine the IC50 (concentration causing 50% inhibition) values for each parameter using probit or log-logistic analysis.
Whole Plant Bioassay (Pot Study)
This greenhouse or controlled environment assay evaluates the post-emergence herbicidal activity of the compound.
Objective: To assess the phytotoxic effect of foliar application of this compound on the growth and biomass of young weed plants.
Materials:
-
Seedlings of target weed species at a specific growth stage (e.g., 2-4 true leaves)
-
Pots filled with a suitable growing medium (e.g., potting mix, sand, or a soil mixture)
-
This compound
-
Surfactant (e.g., Tween 20) to enhance foliar uptake
-
Spray applicator
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Preparation: Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach the desired growth stage.
-
Preparation of Spray Solutions: Prepare aqueous solutions of this compound at various concentrations. Add a non-ionic surfactant (e.g., 0.1% v/v) to each solution to ensure uniform coverage of the foliage. A control solution containing only water and the surfactant should also be prepared.
-
Herbicide Application: Uniformly spray the foliage of the weed seedlings with the test and control solutions until runoff.
-
Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effects by recording:
-
Visual Injury Rating: Score the plants on a scale of 0 (no injury) to 100 (complete death).
-
Plant Height: Measure the height of the plants.
-
Fresh and Dry Biomass: Harvest the above-ground parts of the plants, weigh them to determine the fresh weight, and then dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis: Calculate the percentage of reduction in plant height, fresh weight, and dry weight for each treatment compared to the control. Determine the ED50 (dose causing 50% reduction) values for each parameter.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of Phenolic Bioherbicides
Phenolic compounds, including phenolic esters like this compound, can exert their phytotoxic effects through various mechanisms that disrupt plant signaling pathways. While the specific pathways affected by this particular compound require further investigation, the following diagram illustrates a generalized overview of how phenolic compounds can interfere with plant processes.
Caption: Generalized signaling pathway of phenolic bioherbicides in plants.
Experimental Workflow for Bioherbicide Benchmarking
The following workflow outlines the key steps for a comprehensive evaluation of a novel bioherbicide candidate like this compound.
Caption: Experimental workflow for benchmarking a novel bioherbicide.
Conclusion
This compound presents an intriguing prospect as a novel bioherbicide. However, to ascertain its commercial viability, rigorous and standardized testing against established commercial products like Pelargonic Acid is imperative. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such a comparative analysis. Future research should focus on generating quantitative efficacy data for this compound across a spectrum of weed species and elucidating its precise mode of action and the signaling pathways it perturbs. Such data will be instrumental for researchers, scientists, and drug development professionals in evaluating its potential as a next-generation sustainable weed management tool.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(2,4-dihydroxyphenyl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(2,4-dihydroxyphenyl)acetate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. Some safety data sheets also indicate that it may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Key Safety Measures:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[3].
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment[4]. The following step-by-step protocol outlines the recommended procedure for its disposal as hazardous waste.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
It should be segregated as a halogenated organic waste. Although the molecule itself does not contain a halogen, some disposal guidelines categorize aromatic compounds for incineration alongside halogenated wastes. Always consult your institution's specific waste streams.
-
Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases[3].
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.
-
The container must be made of a compatible material, be kept tightly closed when not in use, and stored in a cool, dry, well-ventilated area away from sources of ignition[2][4].
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container[2].
-
Clean the spill area thoroughly. All materials used for cleanup should also be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The waste must be disposed of at an approved waste disposal plant[2][3][5].
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed[1].
Quantitative Data for Disposal
While specific concentration limits for disposal are determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key quantitative and classification data for the disposal of this compound.
| Parameter | Value / Information | Source |
| CAS Number | 67828-42-6 | [1] |
| Molecular Formula | C9H10O4 | [1] |
| European Waste Code (EWC) | 16 05 06* | [1] |
| Description of EWC | Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals. | [1] |
| US EPA Waste Code | Dependent on formulation and characteristics (likely F or U-listed waste) | General Guidance |
Note: The asterisk () next to the EWC code indicates that the waste is considered hazardous.*
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Methyl 2-(2,4-dihydroxyphenyl)acetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2,4-dihydroxyphenyl)acetate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other key safety information.
| Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary where splash potential exists. | [1][2][3] |
| Skin Protection | Chemical-resistant, impervious clothing such as a laboratory coat or overalls. Fire/flame resistant clothing is also recommended. | [2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber or PVC). Breakthrough times can vary, so it is important to change gloves regularly. | |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particle filter (such as EN143 fitted with a P-SL filter) should be worn. | [1][2][3] |
| General Hygiene | Do not eat, drink, or smoke while using this product. Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and laundered before reuse. | [4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
For long-term storage, a cool, dry place is recommended. Some suppliers suggest storage at -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen.[6]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Limit all unnecessary personal contact.[4]
3. In Case of a Spill:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, clean up immediately using dry, non-combustible absorbent material like sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, sealable container for disposal.[4]
-
Prevent the spillage from entering drains or water courses.[4]
First Aid Measures
Immediate and appropriate first aid is essential in the event of exposure.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, get medical advice. | [2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [2][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][3] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not mix with other waste.[7]
-
Contaminated Materials: Any material that has come into contact with the chemical, such as absorbent materials from a spill cleanup, should be placed in a labeled, sealed container and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[7] Do not reuse empty containers. They should be disposed of in an environmentally safe manner.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

